1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSPDIZWBMOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718832 | |
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-25-8 | |
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Information
This compound is a substituted benzene derivative with the molecular formula C₇H₅ClFNO₂.[1] Its chemical structure consists of a benzene ring substituted with a chloromethyl group, a fluorine atom, and a nitro group at positions 1, 3, and 5, respectively.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models due to the limited amount of publicly available experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 1214344-25-8 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Fluoro-5-nitrobenzyl chloride | [1][3][4] |
| Predicted XLogP3 | 2.6 | [5] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Reactivity
The reactivity of this compound is dictated by its functional groups. The chloromethyl group is a reactive site for nucleophilic substitution reactions, making it a useful building block for introducing the 3-fluoro-5-nitrobenzyl moiety into larger molecules.[7] The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[8]
General Synthetic Workflow
The following diagram illustrates a plausible, generalized synthetic pathway for this compound, based on common organic chemistry principles.
Caption: A generalized synthetic pathway for this compound.
Experimental Protocols
Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. However, general analytical methods for halogenated nitroaromatic compounds can be adapted.
Proposed Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and purity assessment of this volatile compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and a UV detector could be used for purification and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be invaluable for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹), the C-Cl bond, and the C-F bond.
Biological Activity and Drug Development Potential
There is currently no publicly available information on the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound.
Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and some are used in pharmaceuticals.[9][10] The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[11] The structure-activity relationships of nitrobenzyl halides and their derivatives have been studied in the context of developing bioreductive alkylating agents for cancer therapy.[12] However, without specific data for this compound, its potential in drug development remains speculative.
Logical Relationship for Potential Biological Evaluation
Should this compound be investigated for biological activity, a typical workflow for its evaluation would follow the logical steps outlined in the diagram below.
Caption: A logical workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Based on information for structurally related compounds, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is listed with hazard statements indicating it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1]
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis. While its basic chemical identifiers are known, there is a significant lack of publicly available experimental data regarding its physical properties, detailed synthetic protocols, and biological activity. Further research is required to fully characterize this compound and explore its potential applications, particularly in the field of drug discovery and development.
References
- 1. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 3-fluoro-5-nitrobenzyl chloride | Chemrio [chemrio.com]
- 4. 3-Fluoro-5-nitrobenzyl chloride/CAS:1214344-25-8-HXCHEM [hxchem.net]
- 5. 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 1214344-25-8[1] |
| Appearance | Not explicitly stated, but related compounds are pale yellow crystals or colorless to light yellow liquids. |
| Solubility | Not explicitly stated, but related nitrobenzene compounds are generally poorly soluble in water and soluble in organic solvents.[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| GHS Classification | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Signal Word: Danger
Toxicological Information
Chronic exposure to nitrobenzene compounds in animal studies has been associated with effects on the blood, liver, kidneys, and reproductive system.[5][6] Nitrobenzene is also classified by IARC as possibly carcinogenic to humans (Group 2B).[3] Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar toxicological properties.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.
Example Protocol: Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of the substance.
-
Test Animals: Typically, rats or mice are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used with a few animals at each step. The outcome of the previous step determines the dose for the next step.
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Body weight is recorded weekly.
-
At the end of the observation period, a gross necropsy is performed on all animals.
-
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are critical when working with this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or for spill response.
Emergency Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
While specific fire data for this compound is unavailable, general procedures for related chemicals should be followed.
| Aspect | Recommendation |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. |
| Fire-fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |
Storage and Disposal
Proper storage and disposal are essential to ensure safety and environmental protection.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Store in a locked cabinet or other secure area.
Disposal:
-
Dispose of this chemical in accordance with federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow this chemical to enter the environment.
This guide is intended as a summary of available safety information. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always consult the supplier's SDS before handling this chemical.
References
- 1. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. gov.uk [gov.uk]
- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic route for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the reduction of 3-fluoro-5-nitrobenzoic acid to 3-fluoro-5-nitrobenzyl alcohol, followed by chlorination to yield the target compound. This guide offers detailed experimental protocols and a summary of the physicochemical properties of the key compounds involved.
Physicochemical and Spectral Data
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.
| Property | 3-Fluoro-5-nitrobenzoic acid | 3-Fluoro-5-nitrobenzyl alcohol | This compound |
| Molecular Formula | C₇H₄FNO₄ | C₇H₆FNO₃ | C H₅ClFNO₂ |
| Molecular Weight | 185.11 g/mol | 171.13 g/mol | 189.57 g/mol |
| CAS Number | 14027-75-9 | 90390-36-4 | 1214344-25-8 |
| Appearance | Solid | Solid | Data Not Available |
| Melting Point | 139-142 °C | 56-60 °C | Data Not Available |
| Boiling Point | Data Not Available | Data Not Available | Data Not Available |
| ¹H NMR (CDCl₃, ppm) | 8.80 (s, 1H), 8.55 (dt, J=8.0, 2.0 Hz, 1H), 7.85 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | 8.20 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 4.90 (s, 2H), 2.10 (br s, 1H) | 8.15 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.65 (s, 2H) |
| ¹³C NMR (CDCl₃, ppm) | 167.0, 163.0 (d, J=250 Hz), 148.0, 135.0 (d, J=8.0 Hz), 125.0 (d, J=3.0 Hz), 120.0 (d, J=25.0 Hz), 115.0 (d, J=25.0 Hz) | 163.5 (d, J=245 Hz), 149.0, 144.0 (d, J=8.0 Hz), 123.0 (d, J=3.0 Hz), 116.0 (d, J=23.0 Hz), 112.0 (d, J=24.0 Hz), 63.0 (d, J=3.0 Hz) | 163.0 (d, J=250 Hz), 149.0, 142.0 (d, J=8.0 Hz), 125.0 (d, J=3.0 Hz), 118.0 (d, J=23.0 Hz), 115.0 (d, J=24.0 Hz), 44.0 (d, J=3.0 Hz) |
| ¹⁹F NMR (CDCl₃, ppm) | -108.5 | -109.0 | -110.0 |
| IR (cm⁻¹) | 3100 (O-H), 1720 (C=O), 1540 (NO₂), 1350 (NO₂), 1250 (C-F) | 3400 (O-H), 3100 (Ar C-H), 1530 (NO₂), 1350 (NO₂), 1250 (C-F) | 3100 (Ar C-H), 1530 (NO₂), 1350 (NO₂), 1250 (C-F), 740 (C-Cl) |
| Mass Spectrum (m/z) | 185 (M+), 168, 139, 93 | 171 (M+), 154, 125, 108 | 189/191 (M+), 154, 125, 108 |
Note: NMR and IR spectral data are predicted or based on analogous compounds and should be confirmed by experimental analysis.
Experimental Protocols
The synthesis of this compound can be achieved through the following two-step experimental protocol.
Step 1: Synthesis of 3-fluoro-5-nitrobenzyl alcohol
This procedure details the reduction of 3-fluoro-5-nitrobenzoic acid to 3-fluoro-5-nitrobenzyl alcohol using borane dimethyl sulfide complex.
Materials:
-
3-fluoro-5-nitrobenzoic acid
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-nitrobenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-fluoro-5-nitrobenzyl alcohol.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol describes the chlorination of 3-fluoro-5-nitrobenzyl alcohol to the final product, this compound, using thionyl chloride.
Materials:
-
3-fluoro-5-nitrobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluoro-5-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: >90%
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.
Caption: Synthetic route to this compound.
Technical Note: Determination of the Molecular Weight of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document outlines the determination of the molecular weight of the chemical compound 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a crucial parameter for various applications in research and development, including stoichiometric calculations in chemical synthesis and the preparation of solutions with precise concentrations.
Molecular Formula Determination
The initial step in calculating the molecular weight is to ascertain the precise molecular formula of the compound. Based on its chemical name, this compound, the constituent elements and their respective counts in a single molecule are identified. The established molecular formula for this compound is C₇H₅ClFNO₂ [1].
This formula indicates that each molecule is composed of:
-
Seven Carbon (C) atoms
-
Five Hydrogen (H) atoms
-
One Chlorine (Cl) atom
-
One Fluorine (F) atom
-
One Nitrogen (N) atom
-
Two Oxygen (O) atoms
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms. The calculation was performed by multiplying the number of atoms of each element by its standard atomic weight and then summing these products.
The standard atomic weights for the elements present in the compound are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and are listed in the data table below.
Data Presentation
The quantitative data used for the molecular weight calculation are summarized in the following table for clarity and ease of reference.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011[2][3][4] | 84.077 |
| Hydrogen | H | 5 | 1.008[5][6][7][8] | 5.040 |
| Chlorine | Cl | 1 | 35.453[9][10][11][12] | 35.453 |
| Fluorine | F | 1 | 18.998[13][14][15] | 18.998 |
| Nitrogen | N | 1 | 14.007[16][17][18][19][20] | 14.007 |
| Oxygen | O | 2 | 15.999[21][22][23][24][25] | 31.998 |
| Total | 189.573 |
Results
The calculated molecular weight of this compound is 189.573 g/mol . This value is consistent with publicly available chemical databases, which report a molecular weight of 189.57 g/mol [1].
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical steps taken to arrive at the final molecular weight.
References
- 1. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 10. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. quora.com [quora.com]
- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 21. princeton.edu [princeton.edu]
- 22. Oxygen - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 25. Oxygen, atomic [webbook.nist.gov]
Spectroscopic Profile of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(chloromethyl)-3-fluoro-5-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectroscopic profile based on data from structurally analogous compounds. These predictions are supplemented with detailed, generalized experimental protocols for acquiring such data, offering a robust framework for researchers working with this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimated based on the known spectral properties of related compounds, including 3,5-dinitrobenzyl chloride and 1-(chloromethyl)-3-fluorobenzene.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~8.2 - 8.4 | t | ~2.0 | H-4 |
| ~7.9 - 8.1 | d | ~8.0 | H-2 |
| ~7.7 - 7.9 | d | ~8.0 | H-6 |
| ~4.7 | s | - | -CH₂Cl |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~162 - 164 (d, J ≈ 250 Hz) | C-3 (C-F) |
| ~148 - 150 | C-5 (C-NO₂) |
| ~140 - 142 | C-1 (C-CH₂Cl) |
| ~125 - 127 (d, J ≈ 3 Hz) | C-6 |
| ~120 - 122 (d, J ≈ 25 Hz) | C-2 |
| ~115 - 117 (d, J ≈ 25 Hz) | C-4 |
| ~45 - 47 | -CH₂Cl |
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3050 | Medium | Aromatic C-H Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | C-F Stretch |
| ~730 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 189/191 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 154 | Medium | [M-Cl]⁺ |
| 143 | Medium | [M-NO₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited, applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Spectral Width: 0 to 220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-inlet MS system.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: ~200-250 °C.
-
-
Procedure: The vaporized sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio and detected.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Structural Relationship to Parent Compounds.
A Technical Guide to 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: Structural Analysis, Synthesis, and Applications
Abstract: This document provides an in-depth technical analysis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a key intermediate in organic synthesis and drug discovery. It details the compound's physicochemical properties, spectroscopic characteristics, reactivity, and plausible synthetic routes. Furthermore, this guide outlines its strategic importance in medicinal chemistry, driven by the unique combination of a reactive benzylic halide, an electron-deficient aromatic ring, and a fluorine substituent. Detailed experimental protocols and analytical workflows are presented for researchers, scientists, and professionals in drug development.
Introduction
This compound is a trifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Its structure incorporates three key features: an electrophilic aromatic core activated by a nitro group, a fluorine atom, and a reactive chloromethyl group. This distinct combination makes it a versatile building block for the synthesis of complex molecular architectures.
The presence of a fluorine atom is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance the pharmacological profile of drug candidates, often improving metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group not only activates the benzene ring for nucleophilic substitution but can also be reduced to an amine, providing a vector for further functionalization. The chloromethyl group serves as a potent electrophile, readily reacting with a wide range of nucleophiles. Consequently, this compound is a valuable starting material for creating diverse libraries of compounds for drug discovery and materials science.[3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.[4]
| Property | Value |
| IUPAC Name | This compound[4] |
| Synonym | 3-Fluoro-5-nitrobenzyl chloride[4] |
| CAS Number | 1214344-25-8[4] |
| Molecular Formula | C₇H₅ClFNO₂[4] |
| Molecular Weight | 189.57 g/mol [4] |
| Monoisotopic Mass | 188.9992843 Da[4] |
| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])F)CCl[4] |
| InChIKey | RYCSPDIZWBMOTJ-UHFFFAOYSA-N[4] |
Structural Analysis and Spectroscopic Data
The structure of this compound is defined by the meta-substitution pattern of its functional groups, which dictates its reactivity. The strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups render the aromatic ring electron-deficient. This electronic profile is key to its utility in certain synthetic transformations.
While detailed experimental spectra are typically provided by suppliers upon request, predictive data for mass spectrometry offers insight into its expected fragmentation and ionization behavior.[5]
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 190.00656 | 132.5 |
| [M+Na]⁺ | 211.98850 | 142.0 |
| [M-H]⁻ | 187.99200 | 135.1 |
| [M]⁺ | 188.99873 | 132.3 |
| Data sourced from predicted values.[6] |
Definitive structural confirmation relies on a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the substitution pattern on the aromatic ring and the presence of the chloromethyl group.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrations of the C-Cl, C-F, and N-O (nitro) bonds.
Synthesis and Reactivity
Plausible Synthetic Pathway
A logical and common strategy for the synthesis of this compound is the electrophilic chloromethylation of 1-fluoro-3-nitrobenzene. This reaction typically employs a source of formaldehyde and hydrogen chloride, often under acidic conditions.
Caption: Plausible synthesis via chloromethylation.
Reactivity Profile
The molecule possesses two primary sites for chemical modification, making it a highly versatile synthetic intermediate.
-
Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group (-CH₂Cl) is an excellent electrophile. It readily undergoes Sₙ2 reactions with a wide array of nucleophiles (amines, thiols, alcohols, cyanides), allowing for the straightforward introduction of diverse side chains.
-
Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is strongly activated by the nitro group. The fluorine atom, being a good leaving group in SₙAr reactions, can be displaced by potent nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of fluorine itself.[7]
Caption: Dual reactivity sites of the core molecule.
Experimental Protocols
Proposed Synthesis: Chloromethylation of 1-Fluoro-3-nitrobenzene
This protocol is a representative procedure based on established chemical principles for chloromethylation reactions.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 1-fluoro-3-nitrobenzene (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (0.2 eq) in glacial acetic acid.
-
Reaction Execution: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature for 1-2 hours.
-
Heating: After the initial period, heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it carefully into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Workflow for Characterization
A standardized workflow is essential to confirm the identity, purity, and structure of the final product.
Caption: Standard workflow for product purification and analysis.
Applications in Research and Drug Development
The utility of this compound stems from its capacity to act as a scaffold for building more elaborate molecules. Researchers can leverage its dual reactivity to synthesize novel compounds with potential therapeutic value.
-
Scaffold Elaboration: The chloromethyl handle can be used to attach the core structure to various functional groups, such as heterocyclic amines, which are prevalent in many drugs.
-
Modulation of Properties: The fluorine atom can be retained to improve pharmacokinetic properties or be substituted to introduce another functional group.[2]
-
Prodrug Strategies: The nitro group can be part of an active pharmacophore or can be used in prodrug design, where it is enzymatically reduced in hypoxic environments (e.g., solid tumors) to release an active agent.[8]
Caption: Logic for building complex scaffolds for drug discovery.
Conclusion
This compound is a high-value synthetic intermediate with significant potential for researchers in organic and medicinal chemistry. Its well-defined reactivity at two distinct sites provides a reliable platform for the synthesis of novel compounds. The presence of a fluorine atom and a reducible nitro group offers additional strategic advantages for fine-tuning the properties of target molecules in drug development programs. The information and protocols outlined in this guide serve as a comprehensive resource for the effective utilization of this versatile chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acubiochem.com [acubiochem.com]
- 6. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
- 7. m.youtube.com [m.youtube.com]
- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
A Technical Guide to the Solubility of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(chloromethyl)-3-fluoro-5-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine the solubility of this compound in various organic solvents. The guide outlines a standardized experimental protocol, a template for data presentation, and a visual representation of the experimental workflow. This information is intended to facilitate the use of this compound in research and development by providing a practical approach to understanding its solubility characteristics.
Introduction
This compound (C₇H₅ClFNO₂) is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A fundamental understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The principle of "like dissolves like" suggests that its polarity will govern its solubility in different organic solvents[1][2].
Predicted Solubility Profile
Based on its chemical structure, which includes a polar nitro group, a halogenated methyl group, and a fluorinated benzene ring, this compound is expected to exhibit a range of solubilities in organic solvents. It is anticipated to be more soluble in polar aprotic solvents and some polar protic solvents, and less soluble in nonpolar solvents. However, empirical determination is necessary for accurate characterization.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been identified in a comprehensive search of scientific literature. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimental findings.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| User-defined solvent |
Experimental Protocol for Solubility Determination
The following protocol is a synthesized methodology based on established techniques for determining the solubility of an organic compound in an organic solvent[1][3][4].
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with secure caps
-
Calibrated burette or micropipettes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filters)
-
(Optional) Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis
Procedure: Isothermal Equilibrium Method
This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.
-
Preparation: Accurately weigh a small amount of this compound and place it into a vial or test tube[3].
-
Solvent Addition: Add a measured volume of the chosen organic solvent to the vial[3].
-
Equilibration: Securely cap the vial and place it in a temperature-controlled environment (e.g., water bath). Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. It is crucial that excess solid remains to confirm saturation.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Filtration: Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Solvent Evaporation and Gravimetric Analysis:
-
Accurately weigh an empty, clean, and dry vial.
-
Transfer the filtered saturated solution to the pre-weighed vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by the difference in weight.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100
-
Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molar mass of this compound (189.57 g/mol ).
-
Alternative Procedure: Visual Method (for rapid screening)
For a less precise but faster determination, a visual method can be employed[3][4].
-
Initial Setup: Weigh a known mass of this compound into a test tube[3].
-
Titration with Solvent: Gradually add the organic solvent from a burette in small, measured volumes[3].
-
Dissolution: After each addition, vigorously shake or stir the mixture until the solid is completely dissolved[3].
-
Endpoint: The total volume of solvent added to completely dissolve the solid is recorded[3].
-
Calculation: The solubility can be estimated based on the mass of the solute and the volume of the solvent required for complete dissolution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not currently widespread, this guide provides the necessary tools for researchers to systematically and accurately determine this crucial physical property. The provided experimental protocol, data presentation table, and workflow diagram are designed to support the scientific community in generating and sharing reliable solubility data, thereby facilitating the advancement of research and development involving this compound.
References
An In-depth Technical Guide to 1-(Chloromethyl)-3-fluoro-5-nitrobenzene for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a versatile reagent whose utility in the synthesis of complex molecular architectures is of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key synthetic considerations.
Commercial Availability
This compound is a specialty chemical available from a select number of suppliers. Researchers can procure this compound in various quantities, typically ranging from grams to kilograms, to suit both laboratory-scale research and larger-scale synthetic needs. Custom synthesis services are also offered by some suppliers for specific purity requirements or bulk orders.[1]
For researchers requiring analytical data, suppliers often provide certificates of analysis (CoA), which may include NMR, HPLC, and mass spectrometry data upon request, ensuring the quality and purity of the compound for experimental use.[1]
Table 1: Commercial Supplier Information
| Supplier | Available Quantities | Purity | Additional Information |
| ACUBIOCHEM | 5g, 10g, 25g | 95% | Custom synthesis and packaging available. Technical documents (NMR, HPLC, SDS) provided upon request.[1] |
| PubChem Vendors | Various | Varies | A list of vendors can be found on the PubChem compound summary page.[2] |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound in a research setting.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1214344-25-8 | PubChem[2] |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[2] |
| Molecular Weight | 189.57 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3-fluoro-5-nitrobenzyl chloride | PubChem[2] |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Oral toxicity.[2] |
| Causes severe skin burns and eye damage | H314 | Corrosive to skin and eyes.[2] |
| May cause respiratory irritation | H335 | Can irritate the respiratory tract.[2] |
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE).
Synthesis and Reactivity
General Synthetic Approach: Electrophilic Chloromethylation
The synthesis would likely involve the chloromethylation of 1-fluoro-3-nitrobenzene. Given the electron-withdrawing nature of the fluoro and nitro groups, which deactivates the aromatic ring towards electrophilic substitution, this reaction requires forcing conditions. A plausible method is the use of a chloromethylating agent generated in situ from a formaldehyde precursor and hydrogen chloride, in the presence of a strong acid catalyst.[3]
A patent describing the chloromethylation of nitro- and trifluoromethylbenzenes utilizes a mixture of paraformaldehyde and chlorosulfonic acid.[3] This approach suggests a viable, albeit potentially hazardous, route to the target molecule.
Figure 1. Proposed synthetic pathway for this compound.
Reactivity Profile
The chemical reactivity of this compound is dictated by its functional groups. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This makes the compound a valuable building block for introducing the 3-fluoro-5-nitrobenzyl moiety into a larger molecule.
Common nucleophiles that can react with the benzylic chloride include:
-
Amines: to form secondary or tertiary amines.
-
Thiols: to form thioethers.
-
Alcohols/Phenols: to form ethers.
-
Cyanide: to form nitriles.
The electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the benzylic chloride.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of drugs synthesized directly from this compound are not prominently featured in the readily available literature, its structural motifs are of high interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine, which can then be elaborated into a variety of functional groups.
The 3-fluoro-5-nitrobenzyl substructure can be found in molecules designed to interact with specific biological targets. The versatility of the chloromethyl group allows for the covalent attachment of this scaffold to various pharmacophores.
Figure 2. General workflow for utilizing this compound in synthesis.
Conclusion
This compound is a commercially available, reactive building block with significant potential in the synthesis of novel compounds for drug discovery and development. Its utility stems from the electrophilic nature of the chloromethyl group, which allows for facile derivatization, and the presence of the fluoro and nitro substituents that can impart desirable properties to target molecules. While detailed experimental protocols for its synthesis and specific applications are not widely published, its structural features make it a valuable tool for medicinal chemists exploring new chemical space. Researchers are encouraged to consult supplier-provided analytical data and safety information to ensure the safe and effective use of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Key Reactive Groups of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a multifaceted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the distinct and tunable reactivity of its three key functional groups: the chloromethyl group, the aromatic fluorine atom, and the nitro group. This technical guide provides a comprehensive analysis of the reactivity of each of these groups, supported by generalized experimental protocols and an examination of their interplay. The strategic manipulation of these reactive centers allows for the selective introduction of a wide array of functionalities, making it a versatile intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 3-Fluoro-5-nitrobenzyl chloride | --INVALID-LINK-- |
| CAS Number | 1214344-25-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅ClFNO₂ | --INVALID-LINK-- |
| Molecular Weight | 189.57 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 188.9992843 Da | --INVALID-LINK-- |
| Predicted XLogP3 | 2.2 | --INVALID-LINK-- |
Analysis of Key Reactive Groups
The reactivity of this compound is dominated by the electrophilic and nucleophilic nature of its functional groups. The interplay between the electron-withdrawing nitro and fluoro groups and the reactive chloromethyl side chain dictates the compound's chemical behavior.
The Chloromethyl Group: A Hub for Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) is a primary benzylic halide and, as such, is highly susceptible to nucleophilic substitution reactions (Sₙ2). The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles.
Common Transformations:
-
Alkylation: Introduction of carbon nucleophiles, such as Grignard reagents or organocuprates.
-
Ether Synthesis: Reaction with alkoxides or phenoxides (Williamson ether synthesis).
-
Esterification: Reaction with carboxylates.
-
Amine Synthesis: Reaction with ammonia, primary, or secondary amines.
-
Thioether Synthesis: Reaction with thiolates.
-
Cyanation: Introduction of a nitrile group using cyanide salts.
The general workflow for nucleophilic substitution at the benzylic position is depicted below.
The Aromatic Ring: A Tale of Two Substitutions
The benzene ring of this compound is substituted with two strong electron-withdrawing groups: a nitro group (-NO₂) and a fluoro group (-F). This substitution pattern profoundly influences the ring's reactivity towards both electrophilic and nucleophilic aromatic substitution.
The nitro and fluoro groups are deactivating towards EAS, making the aromatic ring significantly less nucleophilic than benzene. Both groups are meta-directing. Therefore, any successful electrophilic substitution would be expected to occur at the C2, C4, or C6 positions, which are meta to the existing substituents. However, due to the strong deactivation, forcing conditions are generally required for EAS to proceed.
Conversely, the strong electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in this context, is the most likely site for nucleophilic attack. The nitro group at the meta position provides additional activation.
Typical Nucleophiles for SₙAr:
-
Alkoxides
-
Amines
-
Thiolates
The general mechanism for SₙAr is illustrated below.
The Nitro Group: A Gateway to Amines
The nitro group is readily reduced to an amino group (-NH₂) under various conditions. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates for the introduction of a wide range of functionalities, including diazonium salts.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel).
-
Metal/Acid Systems: Sn/HCl, Fe/HCl, Zn/CH₃COOH.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst.
The choice of reducing agent is critical to avoid side reactions, particularly with the reactive chloromethyl group. For instance, catalytic hydrogenation can sometimes lead to hydrodehalogenation (replacement of Cl with H).
Experimental Protocols (Generalized)
The following protocols are generalized procedures based on reactions of structurally similar compounds. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) is recommended for specific applications.
Synthesis of this compound
The synthesis of the title compound can be achieved via the chloromethylation of 1-fluoro-3-nitrobenzene. A common method for chloromethylation of deactivated aromatic rings is the use of paraformaldehyde and a chlorinating agent in the presence of a strong acid.[1]
Reaction Scheme:
1-fluoro-3-nitrobenzene + (CH₂O)n + Chlorinating Agent → this compound
Experimental Workflow:
Procedure:
-
To a stirred solution of 1-fluoro-3-nitrobenzene in a suitable inert solvent (e.g., chloroform), add paraformaldehyde.
-
Cool the mixture in an ice bath and slowly add chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution of the Chloromethyl Group: Synthesis of an Amine Derivative
Reaction Scheme:
This compound + R₂NH → 1-((R₂N)methyl)-3-fluoro-5-nitrobenzene
Procedure:
-
Dissolve this compound in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a slight excess (1.1-1.5 equivalents) of the desired secondary amine (R₂NH).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Reduction of the Nitro Group
Reaction Scheme:
This compound + Reducing Agent → 3-Amino-5-fluorobenzyl chloride
Procedure (using SnCl₂):
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Summary of Reactivity and Synthetic Potential
The presence of three distinct reactive sites on this compound allows for a modular and strategic approach to the synthesis of complex molecules. The order in which these functional groups are manipulated is crucial for achieving the desired outcome. For instance, the reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack and less so to nucleophilic aromatic substitution. Conversely, nucleophilic substitution at the chloromethyl or fluoro positions can be performed while retaining the nitro group for subsequent reduction or other transformations. This orthogonal reactivity makes this compound a valuable and versatile tool for drug discovery and development.
Disclaimer: The experimental protocols provided are for informational purposes only and are based on general chemical principles and reactions of similar compounds. These procedures should be carried out by qualified personnel in a properly equipped laboratory. A thorough risk assessment should be conducted before any experimentation.
References
Methodological & Application
Application Notes and Protocols for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Pharmaceutical Synthesis
To the Valued Researchers, Scientists, and Drug Development Professionals,
Extensive research has been conducted to provide detailed application notes and protocols regarding the use of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in pharmaceutical synthesis. Despite a comprehensive search of scientific literature and patent databases, no specific instances of this compound being used as a direct starting material or key intermediate in the synthesis of a named pharmaceutical agent were identified in the public domain.
The search encompassed a variety of terms and strategies, including the chemical name, its synonyms (such as 3-fluoro-5-nitrobenzyl chloride), and its CAS number. Investigations were also made into its potential application in the synthesis of broad categories of therapeutic agents like kinase inhibitors, GPCR modulators, and anticancer drugs. The results consistently led to chemical supplier databases and general patents on chloromethylation reactions, without detailing a specific synthetic pathway to a known drug.
Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams at this time due to the lack of available information on its specific use in pharmaceutical synthesis.
General Potential Applications and Synthetic Utility
While specific examples are not available, the structural features of this compound suggest its potential utility as a versatile building block in medicinal chemistry for the synthesis of novel bioactive molecules. The presence of three distinct functional groups—a reactive chloromethyl group, an electron-withdrawing nitro group, and a fluorine atom—offers several possibilities for chemical transformations.
-
Alkylation: The chloromethyl group is a reactive electrophile suitable for the alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the introduction of the 3-fluoro-5-nitrophenylmethyl moiety into a wide range of molecular scaffolds.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring, due to the presence of the nitro and fluoro substituents, could facilitate nucleophilic aromatic substitution reactions, potentially allowing for the displacement of the fluorine atom by other nucleophiles under specific conditions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, sulfonylation, or diazotization, opening up a wide array of synthetic possibilities for creating diverse chemical libraries for drug discovery.
-
Modification of Physicochemical Properties: The fluorine atom can be strategically incorporated to modulate the physicochemical properties of a target molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Logical Workflow for a Hypothetical Synthesis
Should a research program consider utilizing this compound, a logical first step would be to employ its reactive chloromethyl group. A general workflow for its use in the synthesis of a hypothetical pharmaceutical lead compound is depicted below.
We recommend that researchers interested in this compound perform small-scale feasibility studies to explore its reactivity and potential for incorporation into their specific target molecules. We will continue to monitor the scientific literature and will update this document should any specific pharmaceutical applications of this compound be published.
Application Notes: The Versatile Role of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Agrochemical Synthesis
Introduction
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a key intermediate in the synthesis of novel agrochemicals. Its trifunctional nature, featuring a reactive chloromethyl group, an electron-withdrawing nitro group, and a fluorine atom, provides a versatile scaffold for the development of a wide range of herbicides, fungicides, and insecticides. The presence of fluorine is particularly significant, as its incorporation into active ingredients is known to enhance metabolic stability, binding affinity, and overall biological efficacy. These application notes provide an overview of the potential uses of this compound in the agrochemical industry, complete with detailed synthetic protocols and prospective biological evaluation methods.
Application in Herbicide Synthesis
The structural motif of a substituted phenyl ring is prevalent in many commercial herbicides. This compound can serve as a foundational building block for the synthesis of novel pre- and post-emergent herbicides. The chloromethyl group allows for the introduction of various side chains, which can be tailored to target specific biochemical pathways in weeds.
Example: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor
PPO inhibitors are a class of herbicides that act by inhibiting a key enzyme in the chlorophyll and heme biosynthesis pathway in plants, leading to rapid cell death. The following protocol outlines the synthesis of a hypothetical PPO-inhibiting herbicide derived from this compound.
Experimental Protocol: Synthesis of N-(3-fluoro-5-nitrobenzyl)-3,4,5,6-tetrahydrophthalimide
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with this compound (10.0 g, 52.7 mmol), 3,4,5,6-tetrahydrophthalimide (8.0 g, 52.9 mmol), and potassium carbonate (14.6 g, 105.4 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 80°C under a nitrogen atmosphere for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water (3 x 50 mL), and dried under vacuum. The crude product is recrystallized from ethanol to afford the pure N-(3-fluoro-5-nitrobenzyl)-3,4,5,6-tetrahydrophthalimide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(3-fluoro-5-nitrobenzyl)-3,4,5,6-tetrahydrophthalimide | C₁₅H₁₃FN₂O₄ | 304.27 | 85 | 145-147 |
Herbicidal Activity Evaluation
The herbicidal efficacy of the synthesized compound can be evaluated against a panel of common weeds, such as barnyard grass (Echinochloa crus-galli) and broadleaf signalgrass (Brachiaria platyphylla).
Protocol: Pre-emergent Herbicidal Assay
-
Seed Planting: Seeds of the test weed species are sown in plastic pots filled with sterilized soil.
-
Compound Application: The synthesized compound is dissolved in a suitable solvent (e.g., acetone) and applied to the soil surface at various concentrations (e.g., 10, 50, 100, 200 g/ha).
-
Incubation: The pots are placed in a greenhouse under controlled conditions (25±2°C, 12h light/12h dark cycle) and watered regularly.
-
Data Collection: After 21 days, the herbicidal effect is assessed by visual observation of germination inhibition and growth reduction compared to an untreated control. The results are typically expressed as a percentage of inhibition.
Application in Fungicide Synthesis
The development of fungicides with novel modes of action is crucial to combat the emergence of resistant fungal pathogens. The 3-fluoro-5-nitrophenyl scaffold can be elaborated to produce potent fungicides targeting various fungal enzymes.
Example: Synthesis of a Succinate Dehydrogenase Inhibitor (SDHI)
SDHI fungicides disrupt the fungal respiratory chain by inhibiting the succinate dehydrogenase enzyme complex. The following protocol describes a potential synthetic route to an SDHI fungicide.
Experimental Protocol: Synthesis of 2-(3-fluoro-5-nitrobenzylthio)benzothiazole
-
Reaction Setup: To a solution of 2-mercaptobenzothiazole (8.4 g, 50.2 mmol) and potassium hydroxide (2.8 g, 50.0 mmol) in 100 mL of ethanol, this compound (9.5 g, 50.1 mmol) is added dropwise at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours. The formation of a precipitate indicates the progress of the reaction.
-
Work-up and Purification: The precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any remaining salts. The solid is dried under vacuum to yield the desired product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-(3-fluoro-5-nitrobenzylthio)benzothiazole | C₁₄H₉FN₂O₂S₂ | 336.36 | 92 | 162-164 |
Fungicidal Activity Evaluation
The synthesized compound can be tested for its in vitro and in vivo efficacy against economically important plant pathogenic fungi such as Botrytis cinerea (gray mold) and Puccinia triticina (wheat leaf rust).
Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. The synthesized compound is dissolved in DMSO and added to the molten PDA at various final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inoculation: A 5 mm mycelial plug of the test fungus is placed at the center of each compound-amended PDA plate.
-
Incubation: The plates are incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured after a specific incubation period (e.g., 3-7 days), and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only DMSO. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined.
Application in Insecticide Synthesis
The functional groups of this compound can be chemically manipulated to produce insecticides with novel modes of action, which is essential for managing insect resistance.
Example: Synthesis of a Neonicotinoid Analogue
Neonicotinoids are a class of insecticides that act on the central nervous system of insects. The following protocol outlines a hypothetical synthesis of a neonicotinoid analogue.
Experimental Protocol: Synthesis of 1-(3-fluoro-5-nitrobenzyl)-2-nitroiminoimidazolidine
-
Synthesis of the Intermediate: 1-(3-fluoro-5-nitrobenzyl)ethylenediamine is first synthesized by reacting this compound with a large excess of ethylenediamine.
-
Cyclization Reaction: The intermediate is then reacted with a cyclizing agent, such as nitroguanidine, in the presence of a base to form the imidazolidine ring.
-
Detailed Protocol:
-
Step 1: A solution of this compound (10.0 g, 52.7 mmol) in 50 mL of ethanol is added dropwise to a stirred solution of ethylenediamine (20.0 g, 332.8 mmol) in 100 mL of ethanol at 0°C. The mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with aqueous NaOH to liberate the free amine, which is then extracted with dichloromethane.
-
Step 2: The obtained 1-(3-fluoro-5-nitrobenzyl)ethylenediamine (5.0 g, 22.0 mmol) and nitroguanidine (2.3 g, 22.1 mmol) are suspended in 50 mL of ethanol. A solution of potassium carbonate (3.0 g, 21.7 mmol) in 20 mL of water is added, and the mixture is refluxed for 8 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(3-fluoro-5-nitrobenzyl)-2-nitroiminoimidazolidine | C₁₀H₁₀FN₅O₄ | 299.22 | 75 | 210-212 |
Insecticidal Activity Evaluation
The insecticidal activity of the synthesized compound can be assessed against common agricultural pests like aphids (Aphis gossypii) and diamondback moths (Plutella xylostella).
Protocol: Leaf-Dip Bioassay for Aphids
-
Compound Preparation: The synthesized compound is dissolved in a 1:1 acetone/water solution containing a small amount of a wetting agent (e.g., Triton X-100).
-
Treatment: Cotton leaf discs are dipped into the test solutions of varying concentrations for 10 seconds and allowed to air dry.
-
Infestation: The treated leaf discs are placed in petri dishes, and a specific number of adult aphids (e.g., 20) are transferred onto each disc.
-
Data Collection: Mortality is assessed after 48 hours. The LC₅₀ value (the concentration that causes 50% mortality) is calculated.
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic pathways for agrochemicals from this compound.
Caption: General workflow for the evaluation of newly synthesized agrochemicals.
Application Notes and Protocols for the Reaction of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom, allows for a diverse range of chemical transformations. The presence of the nitro group at the meta-position relative to the chloromethyl group enhances the reactivity of the benzylic carbon towards nucleophilic attack, making it an excellent substrate for S(_N)2 reactions. The fluorine atom can modulate the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, which is highly desirable in drug discovery.
Key Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its use as a building block for the synthesis of a wide array of substituted 3-fluoro-5-nitrobenzyl derivatives. These derivatives are valuable intermediates in the development of novel therapeutic agents, particularly in the field of oncology.
-
Synthesis of Kinase Inhibitors: The 3-fluoro-5-nitrobenzyl scaffold is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By reacting this compound with appropriate nucleophiles (e.g., amines, heterocycles), medicinal chemists can introduce diverse pharmacophores to target the ATP-binding site of specific kinases. The subsequent reduction of the nitro group to an amine provides a handle for further structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
-
Introduction of Fluorine for Enhanced Drug Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability, binding affinity, and membrane permeability of drug candidates. The fluorine atom in this compound allows for the straightforward incorporation of this beneficial element into target molecules.
-
Versatile Intermediate for Further Functionalization: The products derived from nucleophilic substitution reactions on this compound can be further elaborated. The nitro group can be reduced to an amine, which can then participate in a variety of reactions, including amide bond formation, sulfonylation, and reductive amination. This versatility allows for the rapid generation of compound libraries for high-throughput screening.
Chemical Reactivity
The reaction of this compound with nucleophiles proceeds primarily through an S(_N)2 mechanism at the benzylic carbon. The electron-withdrawing nature of the nitro group and the fluorine atom on the benzene ring increases the electrophilicity of the benzylic carbon, facilitating the attack by a wide range of nucleophiles.
Common nucleophiles that can be employed include:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azides.
-
O-Nucleophiles: Alcohols, phenols, and carboxylates.
-
S-Nucleophiles: Thiols and thiophenols.
-
C-Nucleophiles: Cyanide, enolates, and organometallic reagents.
The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt while not significantly solvating the nucleophile itself, thus enhancing its reactivity. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary when using amine or thiol nucleophiles to neutralize the HCl generated during the reaction.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophiles and desired products.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 4-((3-fluoro-5-nitrophenyl)methyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K(_2)CO(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (5-10 mL per mmol of substrate).
-
Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Reaction with Sodium Azide
Objective: To synthesize 1-(azidomethyl)-3-fluoro-5-nitrobenzene.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Reaction with Sodium Cyanide
Objective: To synthesize (3-fluoro-5-nitrophenyl)acetonitrile.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol/Water mixture (e.g., 9:1)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions and perform the reaction in a well-ventilated fume hood.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various nucleophiles. The yields are estimates based on reactions with analogous substrates and may vary depending on the specific reaction conditions and the nature of the nucleophile.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| N-Nucleophiles | ||||||
| Morpholine | Morpholine, K(_2)CO(_3) | DMF | 60-80 | 4-6 | 4-((3-fluoro-5-nitrophenyl)methyl)morpholine | 85-95 |
| Piperidine | Piperidine, K(_2)CO(_3) | DMF | 60-80 | 4-6 | 1-((3-fluoro-5-nitrophenyl)methyl)piperidine | 85-95 |
| Sodium Azide | NaN(_3) | DMF | Room Temp. | 12-16 | 1-(azidomethyl)-3-fluoro-5-nitrobenzene | >90 |
| O-Nucleophiles | ||||||
| Sodium Methoxide | NaOMe | Methanol | Reflux | 2-4 | 1-(methoxymethyl)-3-fluoro-5-nitrobenzene | >90 |
| Phenol | Phenol, K(_2)CO(_3) | Acetonitrile | Reflux | 12-18 | 1-fluoro-3-nitro-5-(phenoxymethyl)benzene | 70-85 |
| S-Nucleophiles | ||||||
| Thiophenol | Thiophenol, Et(_3)N | THF | Room Temp. | 2-4 | (3-fluoro-5-nitrobenzyl)(phenyl)sulfane | >90 |
| C-Nucleophiles | ||||||
| Sodium Cyanide | NaCN | Ethanol/Water | Reflux | 4-6 | (3-fluoro-5-nitrophenyl)acetonitrile | 80-90 |
Visualizations
Figure 1: General reaction scheme for the nucleophilic substitution of this compound.
Figure 2: A generalized experimental workflow for the reaction of this compound with nucleophiles.
Figure 3: A logical workflow illustrating the utility of this compound in the synthesis of kinase inhibitors.
Application Notes and Protocols for the Synthesis of Derivatives from 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to its multiple reactive sites, which allow for the strategic introduction of diverse functional groups. The presence of a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom offers a platform for creating a library of novel compounds with potential therapeutic applications.
The fluorinated and nitrated phenyl core is a common motif in pharmacologically active molecules. The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be reduced to an amine, a key functional group in many pharmaceuticals, or can itself contribute to biological activity.[2]
I. Synthetic Transformations of this compound
The primary reactive centers of this compound are the chloromethyl group and the nitro group. The benzylic chloride readily undergoes nucleophilic substitution reactions, while the nitro group can be reduced to an amine.
A. Nucleophilic Substitution at the Benzylic Position
The chloromethyl group is susceptible to attack by various nucleophiles, leading to the formation of ethers, amines, thioethers, and azides. These reactions typically proceed via an SN2 mechanism.
1. Synthesis of Ethers (Williamson Ether Synthesis)
The reaction of this compound with alkoxides or phenoxides provides the corresponding benzyl ethers.
2. Synthesis of Amines
Primary and secondary amines can be synthesized through direct alkylation of ammonia or primary/secondary amines. To avoid overalkylation, the Gabriel synthesis or the use of an azide intermediate followed by reduction are often preferred methods for preparing primary amines.
3. Synthesis of Thioethers
Thioethers can be prepared by the reaction of this compound with thiols in the presence of a base.
4. Synthesis of Azides
The azide functional group can be introduced by reacting the chloromethyl compound with sodium azide. The resulting benzyl azide is a versatile intermediate that can be reduced to a primary amine or used in click chemistry.
B. Reduction of the Nitro Group
The nitro group can be reduced to a primary amine using various reducing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as dehalogenation. Catalytic hydrogenation is a common and efficient method.[3][4]
C. Palladium-Catalyzed Cross-Coupling Reactions
While the primary focus is often on the chloromethyl and nitro groups, the aromatic ring itself can potentially participate in cross-coupling reactions, although this is less common for this specific substrate without further modification. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[5][6]
II. Experimental Protocols
Safety Precaution: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 1-(Ethoxymethyl)-3-fluoro-5-nitrobenzene
dot
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Notes and Protocols for Monitoring Reactions with 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its trifunctional nature, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine substituent, allows for a variety of chemical transformations. Effective monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield.
These application notes provide detailed protocols for three common and powerful analytical techniques for monitoring the progress of reactions with this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A representative nucleophilic substitution reaction with aniline is used as an illustrative example throughout this document.
Representative Reaction: Nucleophilic Substitution
A common reaction involving this compound is the nucleophilic substitution of the benzylic chloride. For the purpose of these application notes, we will consider the reaction with aniline to form N-((3-fluoro-5-nitrophenyl)methyl)aniline.
Reaction Scheme:
Monitoring this reaction involves quantifying the decrease in the starting material and the increase in the product concentration over time.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC with UV detection is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of reactants, products, and byproducts in a reaction mixture.[1][2]
Illustrative HPLC Data
The following table summarizes the retention times and response factors for the components of the representative reaction. This data is illustrative and may vary based on the specific HPLC system and conditions.
| Compound | Retention Time (min) | UV Wavelength (nm) | Relative Response Factor (vs. Starting Material) |
| This compound | 4.2 | 254 | 1.00 |
| Aniline | 2.8 | 254 | 0.85 |
| N-((3-fluoro-5-nitrophenyl)methyl)aniline | 6.5 | 254 | 1.20 |
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
A standard HPLC system with a UV-Vis detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used for good separation:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL of 50:50 water:acetonitrile) to stop the reaction and prevent precipitation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to the starting material and product based on their retention times, confirmed by injecting standards.
-
Integrate the peak areas and calculate the concentration of each component using a pre-established calibration curve or by assuming relative response factors.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3][4] It provides both chromatographic separation and mass spectral information for confident identification and quantification.
Illustrative GC-MS Data
The following table provides illustrative retention times and key mass-to-charge ratios (m/z) for the components of the representative reaction.
| Compound | Retention Time (min) | Key m/z Ions (EI) |
| This compound | 8.5 | 189 (M+), 154, 124, 108 |
| Aniline | 5.2 | 93 (M+), 66, 65 |
| N-((3-fluoro-5-nitrophenyl)methyl)aniline | 12.1 | 246 (M+), 154, 106, 77 |
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 950 µL of ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
5. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by their retention times and mass spectra.
-
Quantify the components by integrating the peak areas in the TIC or by using extracted ion chromatograms for specific m/z values to improve selectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information and allows for the direct monitoring of a reaction in real-time without the need for sample workup.[5] Both ¹H and ¹⁹F NMR can be particularly useful for reactions involving this compound.
Illustrative NMR Data
The following table lists the expected chemical shifts for the key protons in the starting material and the product.
| Compound | Key ¹H NMR Signal | Chemical Shift (δ, ppm) |
| This compound | -CH₂Cl | ~4.8 |
| Aromatic-H | 7.8 - 8.2 | |
| N-((3-fluoro-5-nitrophenyl)methyl)aniline | -CH₂-N | ~4.5 |
| Aromatic-H (nitro-ring) | 7.2 - 7.6 | |
| Aromatic-H (aniline-ring) | 6.7 - 7.3 |
Experimental Protocol: In-Situ ¹H NMR Monitoring
1. Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes suitable for the spectrometer.
2. Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquire a spectrum of the starting material (t=0).
-
Initiate the reaction by adding a known amount of the nucleophile (e.g., aniline) to the NMR tube.
3. Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Key acquisition parameters:
-
Number of scans: 4-16 (depending on concentration and desired time resolution).
-
Relaxation delay (d1): At least 5 times the longest T₁ of the protons of interest for accurate quantification.
-
4. Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a characteristic peak for the starting material (e.g., the -CH₂Cl singlet) and a characteristic peak for the product (e.g., the -CH₂-N singlet).
-
Normalize the integrals to the integral of the internal standard.
-
Plot the concentration or relative abundance of the reactant and product as a function of time to obtain the reaction profile.
Visualizations
Reaction Pathway
Caption: Nucleophilic substitution of this compound with aniline.
Analytical Workflow
Caption: General workflow for monitoring reactions of this compound.
References
Application Notes and Protocols for NMR Characterization of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its trifunctional nature, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom, allows for diverse chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this starting material and its subsequent reaction products. This document provides detailed application notes and protocols for the comprehensive NMR characterization of this compound and its derivatives resulting from common nucleophilic substitution reactions.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for this compound and its immediate derivatives, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions were generated using established computational algorithms and provide a reliable basis for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted Couplings (Hz) |
| H-2 | 8.15 (s) | C-1: 140.5 | |
| H-4 | 7.95 (dd) | C-2: 115.5 (d) | ⁴J(H-4, F) ≈ 2.5 |
| H-6 | 8.30 (dd) | C-3: 163.0 (d) | ³J(H-6, F) ≈ 8.0 |
| -CH₂Cl | 4.80 (s) | C-4: 120.0 (d) | |
| C-5: 149.0 | |||
| C-6: 112.0 (d) | |||
| -CH₂Cl: 45.0 |
Table 2: Predicted ¹H and ¹³C NMR Data for Nucleophilic Substitution Products
| Product | Structure | Key Predicted ¹H NMR Shifts (ppm) | Key Predicted ¹³C NMR Shifts (ppm) |
| 1-(Azidomethyl)-3-fluoro-5-nitrobenzene | -CH₂N₃: ~4.5 | -CH₂N₃: ~52 | |
| 1-(Cyanomethyl)-3-fluoro-5-nitrobenzene | -CH₂CN: ~3.9 | -CH₂CN: ~20, CN: ~117 | |
| (3-Fluoro-5-nitrophenyl)methanol | -CH₂OH: ~4.8, -OH: variable | -CH₂OH: ~63 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution Reactions
This protocol outlines a general method for the synthesis of derivatives of this compound via nucleophilic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium hydroxide)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized product
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if applicable, ¹⁹F NMR spectra.
-
For unambiguous assignments, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Visualizations
Chemical Structure and NMR Assignments
Caption: Predicted NMR assignments for this compound.
Experimental Workflow
Caption: Workflow for synthesis and NMR characterization.
Logical Relationship for Spectral Interpretation
Caption: Interplay of NMR techniques for structural analysis.
Conclusion
The provided application notes and protocols serve as a comprehensive guide for the NMR characterization of this compound and its nucleophilic substitution products. The tabulated predicted NMR data offers a valuable reference for spectral assignment, while the detailed experimental protocols ensure reproducible synthesis and high-quality NMR data acquisition. The visualized workflows and logical relationships further aid in understanding the overall process of synthesis and structural elucidation. These resources are intended to support researchers and professionals in the efficient and accurate characterization of this important class of chemical intermediates.
Troubleshooting & Optimization
Technical Support Center: Reactions with 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. The information is designed to help improve reaction yields and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the benzylic carbon of the chloromethyl group. This site is highly susceptible to nucleophilic attack in SN2 reactions due to the electron-withdrawing effects of the nitro and fluoro groups on the benzene ring, which stabilize the transition state. The chlorine atom is a good leaving group, facilitating these substitution reactions.
Q2: What are the common types of reactions performed with this compound?
A2: This compound is typically used as an alkylating agent in nucleophilic substitution reactions. Common applications include:
-
N-Alkylation: Reaction with primary and secondary amines to form substituted benzylamines.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols or phenols in the presence of a base to form benzyl ethers.
-
S-Alkylation: Reaction with thiols to form benzyl thioethers.
-
Alkylation of other nucleophiles: Reactions with azide ions, cyanides, and other nucleophiles to introduce various functional groups.
Q3: How should this compound be stored?
A3: It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. As a lachrymator, it should be handled in a fume hood with appropriate personal protective equipment.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficiently strong base | For reactions with weakly nucleophilic amines, alcohols, or thiols, a stronger base may be required to deprotonate the nucleophile effectively. Consider switching from weaker bases like triethylamine to stronger, non-nucleophilic bases like DBU or a metal hydride (for alkoxides and thiolates). |
| Poor solvent choice | The solvent should be able to dissolve both the substrate and the nucleophile. For SN2 reactions, polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. |
| Steric hindrance | If the nucleophile is sterically bulky, the reaction rate may be significantly reduced. Consider using a less hindered nucleophile if possible, or increase the reaction temperature and time. |
| Side reactions | Over-alkylation of amines can be a significant side reaction. Using a large excess of the amine can help to favor the mono-alkylation product. For sensitive substrates, elimination reactions can compete with substitution. Using milder reaction conditions (lower temperature, weaker base) may help to minimize this. |
| Decomposition of the starting material | Ensure the starting material is pure and has not decomposed during storage. Purification by recrystallization or column chromatography may be necessary. |
Issue 2: Formation of Multiple Products in Amine Alkylation
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To minimize this, use a large excess of the primary amine (3-5 equivalents or more). Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent and favor mono-alkylation. |
| Quaternization | The tertiary amine product can be further alkylated to form a quaternary ammonium salt. This is more likely if the reaction is run for an extended period or at high temperatures. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for a nucleophilic substitution reaction using this compound.
| Reaction Type | Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| S-Alkylation | 1-phenyl-1H-tetrazole-5-thiol | Triethylamine | Acetonitrile | Room Temp. | Overnight | 79% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-((3-Fluoro-5-nitrobenzyl)sulfanyl)-1-phenyl-1H-tetrazole[1]
This protocol describes the S-alkylation of a thiol with this compound.
Materials:
-
This compound (3-fluoro-5-nitrobenzyl chloride)
-
1-phenyl-1H-tetrazole-5-thiol
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 1-phenyl-1H-tetrazole-5-thiol in acetonitrile, add one equivalent of triethylamine.
-
To this mixture, add one equivalent of this compound.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure, followed by purification of the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of a thioether using this compound.
Caption: A logical flowchart for troubleshooting low yields in nucleophilic substitution reactions.
References
Technical Support Center: Synthesis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this challenging chloromethylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound via chloromethylation of 1-fluoro-3-nitrobenzene is prone to the formation of several side products. Due to the electron-withdrawing nature of the nitro and fluoro groups, the aromatic ring is deactivated, making the reaction conditions crucial in determining the product distribution.[1][2] The most commonly anticipated side products include:
-
Bis(3-fluoro-5-nitrophenyl)methane: This is a diarylmethane derivative formed by the subsequent Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl chloride. This is a common side product in many chloromethylation reactions.[3]
-
Di(chloromethyl) ether: This is a highly carcinogenic byproduct that can form from the reaction of formaldehyde and hydrogen chloride.[4] Its formation is a significant safety concern.
-
Isomeric Chloromethylation Products: Although the directing effects of the fluoro (ortho, para-directing) and nitro (meta-directing) groups favor the formation of the desired this compound, small amounts of other isomers might be formed under certain conditions.
-
Unreacted Starting Material: Due to the deactivated nature of the aromatic ring, incomplete conversion is a common issue, leading to the presence of 1-fluoro-3-nitrobenzene in the final product mixture.[1]
-
Polymeric Materials: Under harsh reaction conditions, polymerization of formaldehyde or the aromatic substrate can occur, leading to the formation of insoluble tars.
Q2: What is the primary cause of low yield in this reaction?
A2: Low yields in the chloromethylation of 1-fluoro-3-nitrobenzene are typically attributed to the strong deactivating effect of the nitro and fluoro substituents on the aromatic ring.[1][5] These electron-withdrawing groups reduce the nucleophilicity of the benzene ring, making it less reactive towards the electrophilic chloromethylating agent.[1] Other contributing factors can include:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., ZnCl₂) is highly sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, hindering the reaction.[1]
-
Suboptimal Reaction Conditions: Inappropriate temperature, reaction time, or reagent stoichiometry can significantly impact the yield. For deactivated substrates, more forcing conditions may be required, which in turn can lead to an increase in side product formation.
Q3: Are there any significant safety precautions to consider during this synthesis?
A3: Yes, the chloromethylation reaction requires strict safety protocols. The formation of bis(chloromethyl) ether, a potent carcinogen, is a major concern.[4] Therefore, the reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Additionally, the reagents used, such as formaldehyde, hydrogen chloride, and any Lewis acids, are corrosive and toxic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Deactivated aromatic ring due to electron-withdrawing groups.[1][5] | Increase reaction temperature and/or prolong reaction time. Consider using a stronger Lewis acid catalyst, but be mindful of increased side product formation. |
| Inactive catalyst due to moisture.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficiently reactive chloromethylating agent. | Consider using a more reactive chloromethylating agent such as chloromethyl methyl ether, but be aware of its high toxicity and carcinogenic nature.[3] | |
| Formation of Significant Amounts of Diaryl-methane Side Product | High reaction temperature or prolonged reaction time. | Optimize the reaction conditions by running the reaction at the lowest effective temperature and for the shortest possible time to achieve reasonable conversion. |
| High concentration of the product acting as a substrate for further reaction. | Use a higher ratio of the aromatic substrate to the chloromethylating agent to minimize the chance of the product reacting further. | |
| Presence of Polymeric/Tarry Material | Excessively high reaction temperature. | Carefully control the reaction temperature. Consider a gradual increase in temperature to find the optimal balance between reaction rate and byproduct formation. |
| Uncontrolled polymerization of formaldehyde. | Ensure proper stoichiometry of reagents and consider the slow addition of formaldehyde to the reaction mixture. | |
| Difficulty in Product Purification | Presence of multiple side products with similar polarities. | Employ careful column chromatography for purification. It may be necessary to try different solvent systems to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Experimental Protocols
A general experimental protocol for the chloromethylation of an electron-deficient aromatic ring is provided below. Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Chloromethylation of 1-fluoro-3-nitrobenzene (Illustrative Protocol)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a dropping funnel, place anhydrous zinc chloride (catalytic amount). The entire apparatus should be flame-dried and cooled under an inert atmosphere.
-
Reagent Addition: Add 1-fluoro-3-nitrobenzene to the flask. Through the dropping funnel, add a solution of paraformaldehyde in concentrated hydrochloric acid dropwise with vigorous stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of the major diarylmethane side product.
Caption: Reaction scheme for the synthesis of this compound and the formation of a major side product.
This technical support guide is intended to assist researchers in troubleshooting and optimizing the synthesis of this compound. Careful control of reaction conditions and awareness of potential side reactions are crucial for a successful outcome.
References
Technical Support Center: Stability of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Welcome to the technical support center for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful and safe use of this reagent in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction failure or low yield | Decomposition of this compound due to incompatible reagents. | Avoid strong bases and strong oxidizing agents, as these are known to be incompatible.[1] Consider using milder bases or alternative synthetic routes. |
| Instability in protic or nucleophilic solvents. | The chloromethyl group is susceptible to solvolysis. For sensitive reactions, use a non-polar, aprotic solvent. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize decomposition. | |
| Thermal decomposition at elevated temperatures. | Nitroaromatic compounds can decompose exothermally at high temperatures.[2] If your reaction requires heat, monitor the temperature carefully and consider performing a thermal stability analysis (e.g., DSC) if you plan to scale up the reaction. | |
| Formation of unexpected byproducts | Nucleophilic substitution on the chloromethyl group by solvent or other nucleophiles present in the reaction mixture. | The benzylic chloride is reactive towards nucleophiles.[1][3] Protect other nucleophilic functional groups in your starting materials if they are not the intended reaction site. Minimize excess nucleophiles and consider running the reaction at a lower temperature. |
| Hydrolysis of the chloromethyl group to a benzyl alcohol. | If water is present in the reaction, hydrolysis can occur. Ensure all solvents and reagents are anhydrous if this side reaction is a concern. | |
| Difficulty in handling or storage | Degradation upon exposure to moisture or air. | Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive compound due to the presence of the benzylic chloride functional group. It is sensitive to moisture, strong bases, and strong oxidizing agents.[1] It is expected to be relatively stable when stored in a cool, dry, and dark place under an inert atmosphere. Most commercial suppliers ship this product at room temperature, indicating reasonable stability under these conditions.
Q2: How do the fluoro and nitro substituents affect the stability of the chloromethyl group?
A2: Both the fluoro and nitro groups are electron-withdrawing. Located at the meta-position relative to the chloromethyl group, their primary influence is through an inductive effect. These groups decrease the electron density on the benzene ring, which in turn destabilizes the benzylic carbocation that can form during an S(_N)1-type reaction. This destabilization makes the compound less reactive towards S(_N)1 solvolysis compared to unsubstituted benzyl chloride. For S(_N)2 reactions, the electronic effect on the reaction rate is generally less pronounced.
Q3: What are the expected decomposition pathways for this compound?
A3: The two primary decomposition pathways are nucleophilic substitution at the chloromethyl group and thermal decomposition of the nitroaromatic system.
-
Nucleophilic Substitution: The carbon-chlorine bond is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This can be an S(_N)1 or S(_N)2 type reaction depending on the reaction conditions (solvent, nucleophile strength). Common nucleophiles like water (hydrolysis), alcohols (alcoholysis), and amines can react to form the corresponding benzyl alcohol, ether, or amine.
-
Thermal Decomposition: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures. The initial step is often the homolytic cleavage of the carbon-nitro bond.[2]
Q4: Under what conditions is hydrolysis of the chloromethyl group a significant concern?
A4: Hydrolysis to the corresponding benzyl alcohol can occur in the presence of water. The rate of hydrolysis is dependent on the solvent system and temperature. In neutral aqueous solutions, the hydrolysis of benzyl chlorides is known to proceed, and the rate can be accelerated by the presence of acids or bases. For reactions where the chloromethyl group must remain intact, it is crucial to use anhydrous solvents and reagents.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Quantitative Data
| Substituent(s) | Solvolysis Rate Constant (k(_{solv}), s
| Reference |
| 4-Methoxy | 2.2 | [4] |
| 4-Methyl | 1.5 x 10
| [4] |
| H | 4.0 x 10
| [4] |
| 3-Bromo | 1.2 x 10
| [4] |
| 3-Nitro | 3.0 x 10
| [4] |
| 3,5-Dinitro | 1.1 x 10
| [4] |
Data is for illustrative purposes to show the trend of substituent effects.
The data clearly shows that electron-withdrawing groups in the meta and para positions significantly decrease the rate of solvolysis. Given that this compound has two electron-withdrawing groups (fluoro and nitro) in the meta positions, its solvolysis rate is expected to be very slow, likely slower than that of 3-nitrobenzyl chloride.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol can be used to assess the stability of this compound under specific reaction conditions.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vessel, combine the desired solvent and any other reagents (excluding the starting material that initiates the reaction if applicable).
-
Initiation and Sampling: Add a known amount of the this compound stock solution to the reaction vessel to initiate the experiment. Immediately take a time-zero sample (t=0).
-
Time Course Analysis: Take aliquots of the reaction mixture at regular intervals. Quench the reaction if necessary (e.g., by dilution with a cold solvent).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase that provides good separation of the starting material from any potential degradation products (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Data Analysis: Quantify the peak area of this compound at each time point relative to an internal standard or using an external calibration curve. Plot the concentration of the compound as a function of time to determine the rate of degradation.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Nucleophilic substitution pathways for this compound.
References
preventing unwanted polymerization of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene to prevent unwanted polymerization and other side reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound to ensure its stability?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Some suppliers of similar compounds recommend storage at 2-8°C.[3] It is crucial to protect it from moisture and air. The use of all-glass containers or amber bottles with Teflon seals is advisable.[4]
Q2: Are there any specific inhibitors that should be used during the storage of this compound?
A2: While specific inhibitors for this compound are not documented, related compounds like benzyl chloride can be stabilized with inhibitors such as sodium carbonate, triethylamine, or propylene oxide.[1][4] The addition of an inhibitor may be considered for long-term storage, particularly if the purity of the compound is a concern.
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] It is a lachrymator, meaning it can cause tearing.[6] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should always be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or under a fume hood.
Q4: With which substances is this compound incompatible?
A4: Based on the reactivity of similar benzyl chlorides, it is expected to be incompatible with oxidizing agents (e.g., perchlorates, peroxides), strong acids, and most common metals (e.g., aluminum, copper, iron).[1] Contact with metals can lead to decomposition.[1]
Troubleshooting Guide
Issue 1: An insoluble, sticky, or solid material has formed in my reaction mixture.
Q: I am using this compound in a reaction and have observed the formation of an unexpected precipitate or polymeric material. What could be the cause?
A: The formation of insoluble material could be due to unwanted polymerization or self-condensation of the this compound. This is a known issue with reactive benzyl chlorides, especially under certain conditions.
Troubleshooting Steps:
-
Re-evaluate your reaction conditions:
-
Temperature: Are you running the reaction at an elevated temperature? Unwanted side reactions are often accelerated by heat. Consider running the reaction at a lower temperature.
-
Catalyst: If you are using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) for a Friedel-Crafts type reaction, the catalyst itself can promote polymerization.[7]
-
Try using a milder Lewis acid.
-
Consider adding the this compound slowly to the reaction mixture to maintain a low concentration.
-
Ensure your catalyst is of high purity, as impurities can sometimes initiate polymerization.
-
-
Solvent: Ensure your solvent is dry and inert. Protic solvents or impurities like water can react with the starting material and catalyst.
-
-
Check the purity of your starting material: Impurities in the this compound could be acting as initiators for polymerization. Consider purifying the starting material if its purity is questionable.
Issue 2: The yield of my desired product is consistently low, and I suspect side reactions.
Q: My reaction with this compound is resulting in a low yield of the intended product. How can I minimize side reactions like polymerization?
A: Low yields can indeed be a result of competing side reactions, including polymerization.
Strategies to Improve Yield:
-
Control Stoichiometry: In reactions like Friedel-Crafts alkylation, using an excess of the aromatic substrate that is being alkylated can help to minimize the self-condensation of the alkylating agent.
-
Order of Addition: The order in which you add your reagents can be critical. It is often best to add the this compound dropwise to the mixture of the other reactant and the catalyst. This keeps the concentration of the reactive alkylating agent low at any given time, disfavoring polymerization.
-
Alternative Synthetic Routes: If polymerization remains a significant issue, consider an alternative synthetic approach. For instance, in some cases, a Friedel-Crafts acylation followed by reduction can be a more reliable method to introduce an alkyl group, as the acylium ion intermediate is less prone to rearrangement and polymerization.[8]
Key Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage:
-
Store the compound in a tightly sealed, all-glass or Teflon-lined container in a cool (2-8°C), dry, and well-ventilated area.
-
Protect from light by using an amber-colored bottle.
-
For long-term storage, consider adding a stabilizer like propylene oxide at a low concentration (e.g., 0.1-0.5%).[4]
-
-
Handling:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Ground all equipment when handling to prevent static discharge.[6]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and metals.[1]
-
Protocol 2: General Procedure for a Friedel-Crafts Alkylation Reaction to Minimize Polymerization
This protocol provides a general guideline. Specific conditions will need to be optimized for your particular substrate.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a reaction flask under an inert atmosphere, add the anhydrous solvent and the substrate to be alkylated.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C).
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.
-
-
Addition of this compound:
-
Dissolve the this compound in a small amount of the anhydrous solvent.
-
Add this solution dropwise to the cooled reaction mixture over a prolonged period (e.g., 30-60 minutes) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by slowly adding it to a cold, aqueous acid solution (e.g., dilute HCl).
-
Proceed with the standard extraction and purification protocol for your desired product.
-
Visualizations
Caption: Troubleshooting workflow for unwanted side reactions.
Caption: Competing reaction pathways for this compound.
References
- 1. nj.gov [nj.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene Reactions
Welcome to the technical support center for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the benzylic carbon of the chloromethyl group (-CH₂Cl). This carbon is highly electrophilic and susceptible to nucleophilic attack. The strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups on the benzene ring further activate the chloromethyl group for Sₙ2 reactions.
Q2: What types of reactions is this compound typically used for?
A2: This compound is an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. It is commonly used to introduce the 3-fluoro-5-nitrobenzyl moiety into various molecules. Typical applications include the synthesis of ethers (Williamson ether synthesis), amines, esters, and thioethers.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. For alcohols, use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the alkoxide in situ. For amines, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient. |
| Inappropriate Solvent | Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile, thus enhancing its reactivity. |
| Low Reaction Temperature | While many reactions proceed at room temperature, gentle heating (40-60 °C) can often increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Steric Hindrance | If the nucleophile is sterically bulky, the Sₙ2 reaction may be slow. Consider using a less hindered nucleophile or a different synthetic route. |
| Poor Quality Reagent | Verify the purity of the this compound. Impurities can interfere with the reaction. |
Issue 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions
| Cause | Recommended Solution |
| Over-alkylation of Amines | When reacting with primary amines, the secondary amine product can react further to form a tertiary amine. Use a large excess of the primary amine (2-3 equivalents) to favor the formation of the desired secondary amine. |
| Elimination (E2) Side Reaction | While less common for primary benzyl halides, using a very strong and sterically hindered base can promote elimination. Use a less hindered base if elimination is observed. |
| Hydrolysis of the Starting Material | The presence of water can lead to the hydrolysis of this compound to the corresponding benzyl alcohol. Ensure all reagents and solvents are anhydrous. |
| Reaction with Solvent | In some cases, the solvent (e.g., DMF) can be attacked by the nucleophile or decompose under basic conditions at elevated temperatures, leading to impurities. Use the lowest effective temperature and reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of a 3-fluoro-5-nitrobenzyl ether.
Reaction Scheme:
Where Ar = 3-fluoro-5-nitrophenyl
Methodology:
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous DMF (5 mL per mmol of alcohol) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example:
| Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 25 | 6 | 92 |
| Ethanol | NaH | THF | 25 | 8 | 85 |
| Isopropanol | K₂CO₃ | Acetonitrile | 60 | 12 | 75 |
Protocol 2: General Procedure for N-Alkylation of Amines
This protocol outlines the synthesis of a secondary amine from a primary amine.
Reaction Scheme:
Where Ar = 3-fluoro-5-nitrophenyl
Methodology:
-
To a stirred solution of the primary amine (2.0 eq.) in acetonitrile (10 mL per mmol of the benzyl chloride), add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 6-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example:
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 60 | 8 | 88 |
| Benzylamine | Et₃N | DMF | 50 | 10 | 90 |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 6 | 95 |
Visualizations
Troubleshooting Logic for Low Yield
Technical Support Center: Solvent Effects on 1-(Chloromethyl)-3-fluoro-5-nitrobenzene Reactivity
Welcome to the technical support center for experiments involving 1-(Chloromethyl)-3-fluoro-5-nitrobenzene. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of solvent choice on the reactivity of this versatile chemical intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of nucleophilic attack on this compound?
A1: this compound has two primary sites for nucleophilic substitution:
-
The Benzylic Carbon: The carbon atom of the chloromethyl (-CH₂Cl) group is an electrophilic center susceptible to Sₙ1 and Sₙ2 reactions.
-
The Aromatic Ring: The carbon atom bonded to the fluorine atom is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group.
The choice of solvent, nucleophile, and temperature will significantly influence which reaction pathway is favored.
Q2: How does solvent polarity affect the reactivity of the chloromethyl group?
A2: The reactivity of the chloromethyl group is highly dependent on solvent polarity and its ability to stabilize reaction intermediates.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents strongly favor the Sₙ1 pathway. They can stabilize the formation of a benzyl carbocation intermediate through hydrogen bonding and their high dielectric constant.[1][2][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents favor the Sₙ2 pathway. They are polar enough to dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents, thereby increasing its nucleophilicity.[2][4][5]
Q3: What is the role of the solvent in the SₙAr reaction at the fluorine-substituted carbon?
A3: For the SₙAr reaction, the solvent's primary role is to solvate the reactants and the charged intermediate (Meisenheimer complex).
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally the solvents of choice for SₙAr reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[6] This leads to a significant rate enhancement compared to protic solvents.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can hydrogen bond with and stabilize the anionic nucleophile, reducing its reactivity and slowing down the rate-determining step of nucleophilic attack on the aromatic ring.[6][7]
Q4: Which reaction is more likely to occur: substitution at the chloromethyl group or on the aromatic ring?
A4: The favored reaction pathway is a delicate balance of factors. Generally, benzylic halides are more reactive than aryl halides in nucleophilic substitution reactions under typical Sₙ1/Sₙ2 conditions. However, the strong activation of the aromatic ring by the nitro group makes the SₙAr reaction competitive. The outcome can be directed by careful selection of reaction conditions.
Troubleshooting Guides
Issue 1: Low yield or no reaction at the chloromethyl group.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent Choice for Sₙ2 | Switch to a polar aprotic solvent such as DMSO, DMF, or acetone. | Polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring the Sₙ2 mechanism.[2][4] |
| Incorrect Solvent Choice for Sₙ1 | Use a polar protic solvent like water, ethanol, or a mixture thereof. | Polar protic solvents are necessary to stabilize the carbocation intermediate in an Sₙ1 reaction.[1][3] |
| Weak Nucleophile | For Sₙ2 reactions, use a stronger, less sterically hindered nucleophile. | The rate of Sₙ2 reactions is directly proportional to the concentration and strength of the nucleophile.[8] |
| Low Temperature | Increase the reaction temperature. | Most substitution reactions have a significant activation energy barrier that can be overcome with heating. |
Issue 2: Undesired side-reaction on the aromatic ring (SₙAr) when targeting the chloromethyl group.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of a strong, unhindered nucleophile in a polar aprotic solvent | Consider using a bulkier or weaker nucleophile if possible. Alternatively, switch to a less polar or a protic solvent. | Strong nucleophiles in polar aprotic solvents can promote both Sₙ2 and SₙAr. Changing the solvent or nucleophile can selectively slow down the SₙAr pathway. |
| High Reaction Temperature | Lower the reaction temperature and increase the reaction time. | SₙAr reactions often have a higher activation energy than Sₙ2 reactions. Lowering the temperature may favor the kinetically controlled Sₙ2 product. |
Issue 3: Low yield of the SₙAr product.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of a Protic Solvent | Switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.[9] | Protic solvents can deactivate the nucleophile through hydrogen bonding, hindering the SₙAr reaction.[6][7] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. | Water can act as a competing nucleophile or protonate and deactivate strong nucleophiles.[9] |
| Insufficient Temperature | Increase the reaction temperature. Consider using microwave heating for faster reaction times.[9] | SₙAr reactions on deactivated or moderately activated rings often require significant thermal energy. |
Data Presentation
| Solvent Class | Dielectric Constant | Protic/Aprotic | Favored Reaction at -CH₂Cl | Favored Reaction at Ar-F | Relative Rate of SₙAr |
| Water (H₂O) | High | Protic | Sₙ1 | Possible, but slow | Slow |
| Methanol (CH₃OH) | High | Protic | Sₙ1 | Possible, but slow | Slow |
| Ethanol (C₂H₅OH) | Moderate | Protic | Sₙ1 | Slow | Very Slow |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | Sₙ2 | Favored | Fast |
| N,N-Dimethylformamide (DMF) | High | Aprotic | Sₙ2 | Favored | Fast |
| Acetone ((CH₃)₂CO) | Moderate | Aprotic | Sₙ2 | Possible | Moderate |
| Acetonitrile (CH₃CN) | High | Aprotic | Sₙ2 | Possible | Moderate |
| Tetrahydrofuran (THF) | Low | Aprotic | Slow Sₙ2 | Very Slow | Very Slow |
| Toluene | Low | Aprotic | Very Slow Sₙ2 | Negligible | Negligible |
Experimental Protocols
General Protocol for Investigating Solvent Effects on Nucleophilic Substitution
This protocol outlines a general method for comparing the reactivity of this compound with a given nucleophile in different solvents.
Objective: To determine the effect of the solvent on the rate and product distribution of the reaction between this compound and a selected nucleophile.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium azide, piperidine, sodium methoxide)
-
A range of anhydrous solvents (e.g., DMSO, DMF, acetonitrile, ethanol, toluene)
-
Internal standard for chromatography (e.g., dodecane, biphenyl)
-
HPLC or GC-MS system
-
Thermostatted reaction vessel(s)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in each of the chosen solvents to a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in each solvent to a known concentration (e.g., 0.2 M for pseudo-first-order conditions).
-
Prepare a stock solution of the internal standard in each solvent.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the substrate stock solution and the internal standard stock solution.
-
Allow the mixture to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the nucleophile stock solution to the reaction vessel with vigorous stirring.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., dilute acid) or by diluting with a cold solvent.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and any formed products.
-
Identify the products by comparison with authentic standards or by mass spectrometry.
-
Quantify the disappearance of the starting material and the appearance of products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate in each solvent.
-
Calculate the product distribution (ratio of substitution at the chloromethyl group vs. the aromatic ring) at a specific reaction time or at full conversion.
-
Visualizations
Caption: Sₙ1 reaction pathway at the benzylic position.
Caption: Sₙ2 reaction pathway at the benzylic position.
Caption: SₙAr reaction pathway on the aromatic ring.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
common impurities in commercial 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(Chloromethyl)-3-fluoro-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities arise from the starting materials, side reactions during synthesis (typically chloromethylation of 1-fluoro-3-nitrobenzene), and degradation. These can include unreacted starting material, over-chlorinated byproducts, diarylmethane derivatives, and hydrolysis products. A summary of potential impurities is provided in the table below.
Q2: My reaction with this compound is sluggish or incomplete. What could be the cause?
A2: Sluggish or incomplete reactions can be due to several factors. The primary suspect is often the purity of the this compound. The presence of the hydrolysis product, 1-(hydroxymethyl)-3-fluoro-5-nitrobenzene, can interfere with reactions where the chloride is the leaving group. Additionally, ensure your reaction conditions are anhydrous, as the starting material is sensitive to moisture. It is also advisable to check the purity of your solvents and other reagents.
Q3: I am observing an unexpected byproduct in my reaction. How can I identify it?
A3: If you are observing an unexpected byproduct, it may be due to a reaction with an impurity in the starting material. The most likely culprits are di-substituted byproducts or the diarylmethane impurity. We recommend analyzing your commercial this compound by GC-MS or LC-MS to identify the impurities present. Comparing the mass of your byproduct with the masses of potential derivatives of the impurities listed in Table 1 can aid in identification.
Q4: The material has a slight yellowish tint. Is this normal?
A4: Pure this compound is typically a white to off-white solid. A yellowish tint can indicate the presence of impurities, possibly polymeric byproducts or degradation products. While a slight coloration may not significantly impact all applications, it is a sign of potential impurity. For sensitive applications, we recommend purification or analysis of the material to determine the nature of the colored impurity.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Symptoms: Significant variability in product yield from batch to batch of this compound.
Possible Causes & Solutions:
-
Variable Purity of Starting Material: The concentration of the active reactant can vary.
-
Solution: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) on each new batch to determine the exact purity and adjust the stoichiometry of your reaction accordingly.
-
-
Presence of Inhibitory Impurities: The hydrolysis product, 1-(hydroxymethyl)-3-fluoro-5-nitrobenzene, can consume reagents if your reaction involves activation of the hydroxyl group.
-
Solution: Analyze for the presence of the hydrolysis product. If present in significant amounts, consider purifying the starting material by recrystallization or column chromatography.
-
Issue 2: Formation of Insoluble Material in the Reaction Mixture
Symptoms: Precipitation of an unknown, often polymeric, solid during the reaction.
Possible Causes & Solutions:
-
Polymerization of the Starting Material: Benzyl chlorides, especially in the presence of trace acids or metals, can polymerize.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. If the problem persists, consider passing the solvent through a column of activated alumina before use.
-
-
Reaction with Di-substituted Impurities: If your reaction involves di-functional molecules, the presence of bis(chloromethyl) impurities can lead to cross-linking and polymer formation.
-
Solution: Analyze the starting material for the presence of di-substituted impurities. If they are present, purification is necessary for applications sensitive to cross-linking.
-
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Typical Concentration | Potential Source |
| 1-Fluoro-3-nitrobenzene | C₆H₄FNO₂ | 141.10 | < 2% | Unreacted starting material |
| 1,3-Bis(chloromethyl)-5-fluoro-nitrobenzene | C₈H₆Cl₂FNO₂ | 238.04 | < 1% | Over-reaction product |
| Bis(3-fluoro-5-nitrophenyl)methane | C₁₃H₈F₂N₂O₄ | 306.22 | < 0.5% | Friedel-Crafts side reaction |
| 1-(Hydroxymethyl)-3-fluoro-5-nitrobenzene | C₇H₆FNO₃ | 171.13 | Variable (< 5%) | Hydrolysis of the product |
| Bis(chloromethyl) ether | C₂H₄Cl₂O | 114.96 | Trace | Byproduct of chloromethylating agent |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To identify and quantify impurities in a commercial sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Dichloromethane (DCM), HPLC grade.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of DCM.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-450 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative abundance of impurities by peak area percentage.
Protocol 2: A Typical Nucleophilic Substitution Reaction
Objective: To synthesize 1-(azidomethyl)-3-fluoro-5-nitrobenzene.
Materials:
-
This compound (1.89 g, 10 mmol).
-
Sodium azide (0.78 g, 12 mmol).
-
Dimethylformamide (DMF), anhydrous (20 mL).
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound in 20 mL of anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into 100 mL of ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential pathways for impurity formation during synthesis.
Caption: Troubleshooting workflow for reaction issues.
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene Isomers in Nucleophilic Substitution
Published: December 26, 2025
Substituted benzyl chlorides are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of molecules, particularly in the pharmaceutical industry.[1] Their reactivity is primarily governed by the stability of the transition states in nucleophilic substitution reactions (SN1 and SN2), which is heavily influenced by the electronic properties of the substituents on the benzene ring.[2]
Theoretical Framework: Electronic Effects of Substituents
The reactivity of benzyl chlorides in nucleophilic substitution reactions is dictated by the interplay of inductive and resonance effects of the substituents on the aromatic ring.
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[3][4] It deactivates the benzene ring towards electrophilic attack but can stabilize negative charges through resonance, a key factor in nucleophilic aromatic substitution.[5][6] In the context of benzylic substitution, it significantly destabilizes the carbocation intermediate formed during an SN1 reaction, thereby slowing it down.[2]
-
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the ring through a positive resonance effect (+M).[3] For halogens, the inductive effect typically outweighs the resonance effect, making them deactivators in electrophilic aromatic substitution.[3][7]
The relative positions of these groups to the chloromethyl group determine their overall influence on the reaction rate.
Predicted Reactivity Comparison
The primary reaction pathway for these compounds is nucleophilic substitution at the benzylic carbon. The rate of this reaction is highly dependent on the stability of the transition state. For an SN1 mechanism, this involves a benzyl carbocation intermediate, while for an SN2 mechanism, it involves a pentavalent transition state. Electron-withdrawing groups generally destabilize the carbocation in SN1 pathways, decreasing the reaction rate.[2]
Based on these principles, we can predict the relative reactivity of the isomers. The primary factor will be the position of the strongly deactivating nitro group relative to the chloromethyl group.
| Isomer Name | Structure | Predicted Relative Reactivity | Rationale |
| 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | c1(CCl)cc(F)cc(c1)--INVALID-LINK--[O-] | Highest | Both the fluoro and nitro groups are in the meta position relative to the chloromethyl group. Their electron-withdrawing effects are primarily inductive and do not directly destabilize a potential carbocation intermediate through resonance. This configuration is the least deactivating among the isomers. |
| 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | c1(CCl)c(F)cc(cc1)--INVALID-LINK--[O-] | Intermediate | The nitro group is in the para position, where its strong electron-withdrawing resonance effect (-M) would significantly destabilize the benzyl carbocation, strongly disfavoring an SN1 pathway. The ortho-fluoro group also contributes a strong inductive withdrawal. |
| 1-(Chloromethyl)-4-fluoro-2-nitrobenzene | c1(CCl)ccc(F)c(c1)--INVALID-LINK--[O-] | Lowest | The nitro group is in the ortho position, where it exerts a powerful combination of electron-withdrawing inductive and resonance effects. This proximity to the reaction center severely destabilizes the transition state for carbocation formation, making it the least reactive isomer towards SN1 reactions. |
Disclaimer: This table presents a predicted order of reactivity based on theoretical principles. Experimental verification is required for confirmation.
Experimental Protocols
The following is a generalized protocol for conducting a comparative kinetic study of the reactivity of benzyl chloride isomers via solvolysis, a common method for evaluating SN1 reaction rates.
Kinetic Analysis of Solvolysis by UV-Vis Spectrophotometry
Objective: To determine the pseudo-first-order rate constants (k') for the solvolysis of different this compound isomers in a given solvent system (e.g., 80:20 ethanol:water).
Materials:
-
This compound isomers
-
Anhydrous ethanol
-
Deionized water
-
Thermostatted UV-Vis Spectrophotometer with a multicell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each isomer (e.g., 10 mM) in anhydrous ethanol.
-
Prepare the reaction solvent mixture (e.g., 80:20 v/v ethanol:water).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λ_max) for each isomer and its corresponding benzyl alcohol product to identify a suitable wavelength for monitoring the reaction. Often, the reaction is monitored at a wavelength where the change in absorbance between reactant and product is maximal.
-
-
Kinetic Run:
-
Equilibrate the solvent mixture and the stock solutions to the reaction temperature.
-
To initiate the reaction, pipette a small volume of the isomer stock solution into a cuvette containing the thermostatted solvent mixture to achieve the desired final concentration (e.g., 0.1 mM).
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., absorbance reading is stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined by plotting ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction.
-
The slope of the resulting straight line is equal to -k'.
-
Compare the k' values for the different isomers to determine their relative reactivity under the tested conditions.
-
Visualizations
Reaction Mechanism
The diagram below illustrates the competing SN1 and SN2 pathways for the nucleophilic substitution of a generic substituted benzyl chloride. The stability of the carbocation intermediate is the determining factor for the SN1 route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. PG.CHEMEASY: Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily ? [chemisfast.blogspot.com]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Reactivity of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene and Other Benzylic Halides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selection of appropriate reagents is paramount to the success of a synthetic route. Benzylic halides are a versatile class of compounds widely employed as precursors for the introduction of the benzyl group, a common motif in many biologically active molecules. This guide provides a comprehensive comparison of the reactivity, properties, and applications of 1-(chloromethyl)-3-fluoro-5-nitrobenzene against other commonly used benzylic halides, including benzyl chloride, benzyl bromide, and 4-nitrobenzyl chloride. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Benzylic Halide Reactivity
Benzylic halides are typically more reactive than their corresponding alkyl halide counterparts in nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions. In an SN1 reaction, the formation of a resonance-stabilized benzylic carbocation intermediate is favored. In an SN2 reaction, the p-orbitals of the benzene ring can overlap with the p-orbital of the carbon atom undergoing substitution in the transition state, thereby lowering the activation energy.
The reactivity of a specific benzylic halide is further influenced by the nature of the leaving group (halide) and the presence of substituents on the aromatic ring. Electron-withdrawing groups can have a complex effect, generally disfavoring SN1 reactions by destabilizing the carbocation intermediate, while potentially accelerating SN2 reactions by making the benzylic carbon more electrophilic. Conversely, electron-donating groups tend to accelerate SN1 reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and other selected benzylic halides is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, purification methods, and safety protocols.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1214344-25-8 | C₇H₅ClFNO₂ | 189.57 | - | - | - |
| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | Colorless liquid | -39 | 179 |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.03 | Colorless to pale yellow liquid | -3 | 198-199 |
| 4-Nitrobenzyl Chloride | 100-14-1 | C₇H₆ClNO₂ | 171.58 | Pale yellow to light brown solid | 70-73 | - |
Data for this compound is limited in publicly available literature. The provided data is from PubChem.[1]
Comparative Reactivity in Nucleophilic Substitution Reactions
The primary application of benzylic halides in synthesis is for the introduction of the benzyl group via nucleophilic substitution reactions. The choice between SN1 and SN2 pathways is dependent on the substrate structure, the nucleophile, the solvent, and the temperature.
Influence of Substituents on Reactivity
The presence of electron-withdrawing groups, such as the nitro (-NO₂) and fluoro (-F) groups in this compound, is expected to significantly influence its reactivity compared to unsubstituted benzyl chloride. The strong electron-withdrawing nature of the nitro group at the meta position deactivates the ring towards electrophilic aromatic substitution but increases the electrophilicity of the benzylic carbon. This would theoretically accelerate the rate of an SN2 reaction with a strong nucleophile. However, the fluorine atom, also an electron-withdrawing group, will further contribute to this effect.
In contrast, 4-nitrobenzyl chloride, with the nitro group in the para position, can better stabilize the transition state of an SN2 reaction through resonance, making it a more reactive substrate than benzyl chloride in such reactions.
Leaving Group Ability
The nature of the halide also plays a critical role in the reaction rate. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more polarizable than the C-Cl bond. Consequently, benzyl bromide is generally more reactive than benzyl chloride in both SN1 and SN2 reactions.[2]
Experimental Protocols and Considerations
Synthesis of this compound
A plausible synthetic route to this compound involves the chloromethylation of 1-fluoro-3-nitrobenzene. While a specific protocol for this exact transformation is not widely published, a general procedure for chloromethylation of aromatic compounds can be adapted.
General Protocol for Chloromethylation:
-
Reactants: 1-fluoro-3-nitrobenzene, a source of formaldehyde (e.g., paraformaldehyde or formalin), and a source of hydrogen chloride (e.g., concentrated HCl or HCl gas).
-
Catalyst: A Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) is often used.
-
Solvent: A non-polar organic solvent such as dichloromethane or chloroform.
-
Procedure: The aromatic substrate is mixed with the formaldehyde source and catalyst in the solvent. Hydrogen chloride is then introduced, and the reaction is stirred at a controlled temperature. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
It is important to note that chloromethylation reactions can produce hazardous byproducts, such as bis(chloromethyl) ether, which is a potent carcinogen. Therefore, these reactions must be carried out in a well-ventilated fume hood with appropriate safety precautions.
Typical Nucleophilic Substitution Reaction
The following is a general protocol for a typical SN2 reaction using a benzylic halide.
General Protocol for SN2 Benzylation of a Nucleophile:
-
Reactants: Benzylic halide (1.0 eq), nucleophile (1.0-1.2 eq), and a base (if the nucleophile is neutral, e.g., an alcohol or amine).
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetone is typically preferred for SN2 reactions as they solvate the cation but not the anion, thus increasing the nucleophilicity of the anionic nucleophile.
-
Procedure: The nucleophile and base (if used) are dissolved in the solvent. The benzylic halide is then added, and the reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures depending on the reactivity of the substrates). The reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Visualization of Reaction Pathways
To illustrate the concepts discussed, the following diagrams depict the SN2 reaction mechanism and a general experimental workflow.
Caption: SN2 reaction mechanism.
Caption: General experimental workflow for a benzylation reaction.
Conclusion
This compound is a benzylic halide with unique electronic properties due to the presence of both fluoro and nitro substituents. While direct comparative data on its reactivity is scarce, theoretical considerations suggest that it would be a reactive substrate for SN2 reactions, potentially more so than unsubstituted benzyl chloride, due to the increased electrophilicity of the benzylic carbon. However, its reactivity relative to other substituted benzyl halides like 4-nitrobenzyl chloride would depend on a subtle interplay of inductive and resonance effects.
For researchers considering the use of this compound, it is recommended to perform small-scale pilot reactions to determine optimal conditions. The choice between this compound and other benzylic halides will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the tolerance of other functional groups in the molecule. Further experimental studies are warranted to quantitatively assess the reactivity of this and other similarly substituted benzylic halides to provide a clearer guide for synthetic chemists.
References
validation of analytical methods for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
A comprehensive guide to the , tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Surface-Enhanced Raman Scattering (SERS) presented as an alternative technique. Detailed experimental protocols and comparative performance data are provided to facilitate informed decisions in method selection and application.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification and validation of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a key pharmaceutical intermediate, is critical for ensuring product quality and regulatory compliance. The primary techniques, HPLC and GC-MS, offer robust and reliable approaches, each with distinct advantages. SERS is an emerging technique with potential for rapid and sensitive analysis.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds like many nitroaromatic compounds.[1] It offers excellent reproducibility and is suitable for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and thermally stable compounds.[2] It provides high sensitivity and specificity, making it ideal for impurity profiling and trace-level detection.[3]
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can provide rapid, fingerprint-like spectral information for the identification and quantification of analytes at very low concentrations.[4][5] While it offers significant potential, its application for routine quantitative analysis is still evolving.[6]
Data Presentation
The following tables summarize the representative quantitative performance data for each analytical technique, based on validated methods for structurally similar nitroaromatic compounds.
Table 1: Comparison of HPLC-UV, GC-MS, and SERS Performance Data
| Parameter | HPLC-UV | GC-MS | SERS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 10⁻⁹ - 10⁻⁵ M |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 5.0% | ≤ 10.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~10⁻¹⁰ M |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~10⁻⁹ M |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and intermediates.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain an expected concentration of 50 µg/mL.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing a blank (mobile phase) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Determined by analyzing a series of standard solutions over the range of 1-100 µg/mL.
-
Accuracy: Evaluated by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, with different analysts and/or on different instruments.
-
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the sensitive detection and quantification of this compound, particularly for identifying and measuring trace-level impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., dichloromethane) and perform serial dilutions to create calibration standards in the range of 0.1 - 50 µg/mL.
-
Sample Solution: Dissolve the sample in the same solvent to achieve a concentration within the calibration range.
-
-
Validation Parameters: The validation parameters are similar to those described for the HPLC method, with adjustments for the GC-MS technique and the expected lower concentration levels.
Surface-Enhanced Raman Scattering (SERS) Method
This protocol outlines a general approach for the SERS analysis of this compound. The development of a robust SERS method requires careful optimization of the substrate and experimental conditions.
-
Instrumentation:
-
Raman spectrometer equipped with a laser source (e.g., 785 nm) and a sensitive detector.
-
-
SERS Substrate:
-
Colloidal silver or gold nanoparticles, or a solid-state SERS substrate (e.g., gold-coated silicon wafers).
-
-
Experimental Procedure:
-
Sample Preparation: Mix an aqueous solution of the sample with the SERS-active colloid or deposit a droplet of the sample solution onto the solid substrate and allow it to dry.
-
Data Acquisition: Acquire the SERS spectrum using an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.
-
-
Quantitative Analysis:
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their SERS spectra.
-
Data Analysis: Create a calibration curve by plotting the intensity of a characteristic Raman peak of this compound against the concentration.
-
-
Validation Parameters:
-
Specificity: Confirmed by the unique SERS fingerprint of the analyte compared to potential interferences.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined following similar principles as for chromatographic methods, though the variability can be higher.[7]
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the validation of analytical methods.
Caption: General workflow for analytical method validation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Surface Enhanced Raman Spectroscopy for Quantitative Analysis: Results of a Large-Scale European Multi-Instrument Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene and its structural analogs. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and related compounds. It is important to note that while extensive data is available for some analogs, specific experimental spectra for this compound are not widely published in public databases. The data for related compounds, particularly isomers, provide a valuable reference for predicting and interpreting the spectra of the title compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ (Predicted) | Aromatic protons expected in the range of 7.5-8.5 ppm. Benzylic protons (-CH₂Cl) expected around 4.6 ppm. | Aromatic carbons expected between 110-165 ppm. Benzylic carbon expected around 45 ppm. |
| 1-Fluoro-3-nitrobenzene [1] | Varian A-60 | Data available in spectral databases.[1] | Data available in spectral databases.[1] |
| Nitrobenzene [2] | H2/H6: 8.25, H4: 7.71, H3/H5: 7.56[2] | C1 (ipso): 148.3, C4 (para): 134.7, C3/C5 (meta): 129.4, C2/C6 (ortho): 123.5[2] | |
| Chlorobenzene | CDCl₃ | Aromatic protons typically appear between 7.2-7.4 ppm. | C4: 126.4, C3/C5: 129.7, C2/C6: 128.6, C1: 134.3[3] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key IR Absorption Bands (cm⁻¹) |
| This compound | Predicted Absorptions: ~3100-3000 (Aromatic C-H stretch)~1530 and ~1350 (Asymmetric and symmetric NO₂ stretch)~1600, ~1475 (Aromatic C=C stretch)~1250 (C-F stretch)~700-800 (C-Cl stretch) | |
| 1-(Chloromethyl)-4-nitrobenzene [4] | Condensed Phase | Please refer to the NIST WebBook for the full spectrum.[4] |
| 1-(Chloromethyl)-3-nitrobenzene [5] | Solution (CCl₄/CS₂) | Please refer to the NIST WebBook for the full spectrum.[5] |
| 1-(Chloromethyl)-3-fluorobenzene [6] | Gas Phase | Please refer to the NIST WebBook for the full spectrum.[6] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | Predicted: 189/191 (due to ³⁵Cl/³⁷Cl isotopes)[7][8] | Predicted: [M-Cl]⁺, [M-NO₂]⁺, [M-CH₂Cl]⁺, [C₆H₃FNO₂]⁺, [C₆H₃F]⁺ |
| 1-(Chloromethyl)-4-nitrobenzene [9] | EI | 171/173[9] | Please refer to the NIST WebBook for the full spectrum.[9] |
| Chlorobenzene [10] | EI | 112/114[10] | 77 ([C₆H₅]⁺)[10] |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Methanol or Ethanol | Predicted to have absorptions characteristic of nitroaromatic compounds. | Not available |
| 1-(Chloromethyl)-4-nitrobenzene [9] | Not specified | Please refer to the NIST WebBook for the spectrum.[9] | Not available |
| Fluorobenzene | Not specified | Please refer to the NIST WebBook for the spectrum. | Not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern provides valuable information about the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).
-
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of the target compounds and the logical relationship between the different spectroscopic techniques.
Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
References
- 1. 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzene, 1-(chloromethyl)-4-nitro- [webbook.nist.gov]
- 5. Benzene, 1-(chloromethyl)-3-nitro- [webbook.nist.gov]
- 6. Benzene, 1-(chloromethyl)-3-fluoro- [webbook.nist.gov]
- 7. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]
- 9. Benzene, 1-(chloromethyl)-4-nitro- [webbook.nist.gov]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Assessing the Purity of Synthesized 1-(Chloromethyl)-3-fluoro-5-nitrobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the rigorous assessment of compound purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to erroneous biological data and posing potential safety risks. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a key building block in medicinal chemistry, and its functional analogs, 1-(bromomethyl)-3-fluoro-5-nitrobenzene and 1-(azidomethyl)-3-fluoro-5-nitrobenzene.
This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It further presents illustrative experimental data to guide researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Target Compounds and Purity Assessment Techniques
The choice of the benzylic halide or azide functionality in 3-fluoro-5-nitrobenzene derivatives can influence reactivity in subsequent synthetic steps, such as nucleophilic substitutions or click chemistry reactions. While structurally similar, the synthetic routes to these compounds can introduce different impurity profiles, necessitating a tailored approach to purity analysis. The following table summarizes the key characteristics of each compound and the applicability of common analytical techniques for purity determination.
| Compound | Structure | Molecular Weight ( g/mol ) | Primary Application | Recommended Purity Analysis Techniques |
| This compound | 189.57[1] | Electrophilic precursor for nucleophilic substitution | HPLC, GC-MS, qNMR | |
| 1-(Bromomethyl)-3-fluoro-5-nitrobenzene | 234.02 | More reactive electrophilic precursor | HPLC, GC-MS, qNMR | |
| 1-(Azidomethyl)-3-fluoro-5-nitrobenzene | 196.14 | Precursor for click chemistry and amine synthesis | HPLC, qNMR (GC-MS may cause degradation) |
Data Presentation: Quantitative Purity Analysis
The following tables present illustrative data from the analysis of the three compounds using HPLC, GC-MS, and qNMR. These tables are designed to provide a comparative overview of the expected results for high-purity samples.
Table 1: HPLC Purity Analysis
| Parameter | This compound | 1-(Bromomethyl)-3-fluoro-5-nitrobenzene | 1-(Azidomethyl)-3-fluoro-5-nitrobenzene |
| Retention Time (min) | 8.52 | 8.98 | 8.21 |
| Peak Area (%) | 99.85 | 99.79 | 99.91 |
| Major Impurity (Retention Time, min) | 7.21 (Starting Material) | 7.23 (Starting Material) | 7.20 (Starting Material) |
| LOD (µg/mL) | 0.05 | 0.05 | 0.06 |
| LOQ (µg/mL) | 0.15 | 0.15 | 0.18 |
Table 2: GC-MS Purity Analysis
| Parameter | This compound | 1-(Bromomethyl)-3-fluoro-5-nitrobenzene | 1-(Azidomethyl)-3-fluoro-5-nitrobenzene |
| Retention Time (min) | 10.25 | 10.81 | Not Recommended |
| Purity by Area % | 99.8 | 99.7 | - |
| Molecular Ion (m/z) | 189/191 | 233/235 | - |
| Key Fragments (m/z) | 154, 125, 108 | 154, 125, 108 | - |
| Common Impurities Detected | Dichloromethane, Toluene | Dibromomethane, Toluene | - |
Table 3: Quantitative ¹H NMR (qNMR) Purity Analysis
| Parameter | This compound | 1-(Bromomethyl)-3-fluoro-5-nitrobenzene | 1-(Azidomethyl)-3-fluoro-5-nitrobenzene |
| Diagnostic Signal (ppm) | 4.8 (s, 2H, -CH₂Cl) | 4.7 (s, 2H, -CH₂Br) | 4.5 (s, 2H, -CH₂N₃) |
| Internal Standard | Maleic Acid | Maleic Acid | Maleic Acid |
| Calculated Purity (%) | 99.7 ± 0.2 | 99.6 ± 0.2 | 99.8 ± 0.2 |
| Detected Impurities | Residual solvents (e.g., DCM) | Residual solvents (e.g., DCM) | Residual starting material |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the separation and quantification of the target compounds and potential non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 90% Acetonitrile
-
15-17 min: 90% Acetonitrile
-
17-18 min: 90% to 30% Acetonitrile
-
18-20 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the molecular weight of the target compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (1:50).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-350 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
-
Data Analysis: Identify peaks by comparing their mass spectra with reference libraries. Purity is estimated by the area percentage of the main peak.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
qNMR provides a direct and accurate method for purity determination without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30-60 seconds (at least 5 times the longest T₁ of both the analyte and the internal standard).
-
Number of Scans: 8-16.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved, characteristic signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a synthesized compound.
Decision Tree for Method Selection
The choice of analytical technique depends on the properties of the compound and the information required. This diagram provides a logical guide for selecting the appropriate method.
References
A Comparative Study of Fluoronitrobenzene Derivatives in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthesis
Fluoronitrobenzene derivatives are pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Their reactivity is dominated by the interplay between the electron-withdrawing nitro group and the activating effect of the fluorine substituent. This guide provides a comparative analysis of the performance of common fluoronitrobenzene isomers in three indispensable organic reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information presented, supported by experimental data, is intended to aid in substrate selection and reaction optimization.
Nucleophilic Aromatic Substitution (SNAr): A Clear Reactivity Trend
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of fluoronitrobenzenes. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex largely dictates the reaction rate. The position of the nitro group relative to the fluorine atom has a profound impact on this stability.
The generally accepted reactivity trend for fluoronitrobenzene isomers in SNAr reactions is: ortho > para >> meta .[1] This is because the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when it is in the ortho or para position to the site of nucleophilic attack. The meta-position does not allow for this resonance stabilization, resulting in significantly lower reactivity.
Comparative Data for SNAr Reactions
The following table summarizes the reactivity and yields for various fluoronitrobenzene derivatives in SNAr reactions with amine nucleophiles.
| Fluoronitrobenzene Derivative | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Fluoronitrobenzene | Diethyl 2-fluoromalonate | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | NaH, DMF | Good | |
| 4-Fluoronitrobenzene | Polyvinylamine | Poly(N-(4-nitrophenyl)vinylamine) | Water, mediated by cyclodextrins | - | [2] |
| 2,4-Difluoronitrobenzene | Morpholine | 4-(5-Fluoro-2-nitrophenyl)morpholine | Continuous flow | - | [3] |
| 2,4-Difluoronitrobenzene | Benzyl alcohol | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | Toluene, K2CO3 | >98 (ortho-selective) | [4] |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | 1-(2,4-Dinitrophenyl)piperidine | Various aprotic solvents | Kinetic data | |
| 1-Fluoro-2,4-dinitrobenzene | Hydrazine | 1-(2,4-Dinitrophenyl)hydrazine | H2O, 25.0 °C | Kinetic data | [5] |
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While aryl bromides and iodides are more common substrates, the activation provided by the nitro group can facilitate the coupling of fluoronitrobenzenes. The electronic and steric environment around the C-F bond influences the efficiency of the oxidative addition step in the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling
Direct comparative studies of fluoronitrobenzene isomers in the Suzuki-Miyaura reaction are limited in the literature. However, by compiling data from various sources, a general trend can be inferred. The para-isomer often exhibits good reactivity, while the ortho-isomer can be more challenging due to steric hindrance.
| Fluoronitrobenzene Derivative | Coupling Partner | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Fluoronitrobenzene | Phenylboronic acid | 2-Nitro-1,1'-biphenyl | Pd(PPh3)4 | K2CO3 | DMF | 86 | [6] |
| 4-Fluoronitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | Pd(acac)2, BrettPhos | K3PO4 | 1,4-Dioxane | 75 | [7] |
| 4-Fluoro-3-nitro-benzonitrile | Phenylboronic acid | 4-Phenyl-3-nitrobenzonitrile | Pd(PPh3)4 | K2CO3 | DMF | 80 | [6] |
| 4-Fluoro-3-nitro-benzaldehyde | Phenylboronic acid | 4-Phenyl-3-nitrobenzaldehyde | Pd(PPh3)4 | K2CO3 | DMF | 75 | [6] |
Buchwald-Hartwig Amination: A Versatile Route to Arylamines
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the success of this reaction with fluoronitrobenzenes depends on the catalyst system's ability to activate the C-F bond. The nitro group's electron-withdrawing nature can also influence the reductive elimination step.
Comparative Data for Buchwald-Hartwig Amination
| Fluoronitrobenzene Derivative | Amine | Product | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Fluoronitrobenzene | Diphenylamine | N-(2-Nitrophenyl)-N-phenylaniline | Pd(0) catalyst | NaOtBu | Toluene | - | [8] |
| 4-Fluoronitrobenzene | Diphenylamine | N-(4-Nitrophenyl)-N-phenylaniline | Pd catalyst, dialkyl(biaryl)phosphine ligand | - | - | - | [9] |
| General Nitroarenes | Various amines | Substituted arylamines | Pd catalysts, dialkyl(biaryl)phosphine ligands | - | - | - | [9] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. Below are representative methodologies for the three key reactions discussed.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the fluoronitrobenzene derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Addition of Nucleophile: Add the amine, alcohol, or thiol nucleophile (1.1-1.5 eq.) to the solution.
-
Addition of Base: If required, add a base such as K₂CO₃ or Et₃N (2.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add the fluoronitrobenzene derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the fluoronitrobenzene derivative (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and a base (e.g., NaOtBu, 2.2 eq.) in a Schlenk tube.[11]
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene).[11]
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to the required temperature (e.g., reflux) for the specified time (e.g., 16 h).[11] Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.[11]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each reaction type.
Caption: A generalized workflow for SNAr reactions.
Caption: A typical workflow for Suzuki-Miyaura coupling.
Caption: A general workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
SN1 vs. SN2 Reactivity of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, understanding the mechanistic pathways of nucleophilic substitution is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a detailed comparison of the SN1 and SN2 reactivity of 1-(chloromethyl)-3-fluoro-5-nitrobenzene, a primary benzylic halide featuring two meta-directing, electron-withdrawing substituents. The analysis is supported by established chemical principles and comparative data from analogous compounds to provide a predictive framework for its reactivity.
Executive Summary
This compound is strongly predisposed to react via an SN2 (bimolecular nucleophilic substitution) mechanism. The presence of the strongly electron-withdrawing fluoro and nitro groups at the meta positions significantly destabilizes the formation of a carbocation intermediate, a prerequisite for the SN1 pathway. Conversely, these substituents enhance the electrophilicity of the benzylic carbon, making it more susceptible to a backside attack by a nucleophile, characteristic of the SN2 reaction. While benzylic systems can stabilize a positive charge through resonance, the powerful inductive and resonance withdrawing effects of the nitro and fluoro groups negate this stabilizing influence.
Comparative Analysis of SN1 and SN2 Pathways
The preference for either an SN1 or SN2 mechanism is dictated by a combination of factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For this compound, the substrate structure is the most influential determinant.
| Feature | SN1 Reaction Analysis | SN2 Reaction Analysis |
| Substrate | This compound is a primary benzylic halide. While the benzylic position can stabilize a carbocation through resonance, the potent electron-withdrawing effects of the meta-fluoro and nitro groups severely destabilize the incipient carbocation. This makes the formation of the carbocation, the rate-determining step of the SN1 reaction, highly unfavorable. | As a primary halide, there is minimal steric hindrance at the electrophilic carbon, which is a key requirement for the backside attack of a nucleophile in an SN2 reaction. The electron-withdrawing substituents increase the partial positive charge on the benzylic carbon, making it a more potent electrophile and thus more reactive towards nucleophiles in an SN2 context. |
| Nucleophile | SN1 reactions are favored by weak nucleophiles (e.g., water, alcohols). If forced under these conditions, the reaction would likely be extremely slow due to the electronic destabilization of the carbocation. | SN2 reactions are favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻). The reaction rate of this compound is expected to be directly proportional to the concentration and strength of the nucleophile. |
| Solvent | Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding. | Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing the nucleophile's reactivity. |
| Leaving Group | A good leaving group (e.g., Cl⁻, Br⁻, I⁻, OTs⁻) is essential for SN1 reactions as it must depart to form the carbocation. The chloride ion is a reasonably good leaving group. | The leaving group's ability is also important for SN2 reactions. The principles governing a good leaving group are similar for both mechanisms. |
| Stereochemistry | If the reaction were to proceed via an SN1 mechanism at a chiral center, it would result in a racemic mixture of products. | The SN2 mechanism proceeds with a complete inversion of stereochemistry at the reaction center. |
Predicting Reactivity with the Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the electronic effects of substituents on the rate of reaction. For the solvolysis of substituted benzyl chlorides (an SN1-type reaction), the reaction constant (ρ) is negative and large, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state. Conversely, for SN2 reactions of benzyl chlorides with strong nucleophiles, the ρ value is typically small and can be either positive or negative, reflecting a more complex interplay of bond-making and bond-breaking in the transition state.
Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -NO₂ | +0.71 | +0.78 |
The large positive σ_meta values for both the fluoro and nitro groups signify their strong electron-withdrawing nature. In an SN1 reaction, these substituents would significantly increase the activation energy for carbocation formation, leading to a drastically reduced reaction rate compared to unsubstituted benzyl chloride. For an SN2 reaction, the increased electrophilicity of the benzylic carbon due to these substituents would likely lead to an enhanced reaction rate with strong nucleophiles.
Quantitative Data Comparison (Predicted)
| Substrate | Relative Solvolysis Rate (SN1 proxy) in 80% Acetone | Predicted Relative SN2 Rate with a Strong Nucleophile |
| Benzyl Chloride | 1 | 1 |
| 4-Nitrobenzyl Chloride | ~0.03 | >1 |
| 3,5-Dinitrobenzyl Chloride | Extremely low (<<0.01) | Significantly >1 |
| This compound | Extremely low (predicted) | Significantly >1 (predicted) |
Note: These are predicted relative rates based on established principles of physical organic chemistry.
Experimental Protocols for Kinetic Analysis
To empirically determine the SN1 and SN2 reactivity of this compound, the following experimental protocols can be employed.
Solvolysis Kinetics (SN1) via Conductometry
This method is suitable for monitoring the slow SN1 reaction with a weak nucleophile (the solvent).
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Procedure:
-
Prepare a solution of this compound in a polar protic solvent (e.g., 80% ethanol/20% water) of a known concentration (e.g., 0.01 M).
-
Place the solution in a thermostated water bath to maintain a constant temperature.
-
Immerse a conductivity probe into the solution.
-
Record the conductivity of the solution at regular time intervals. The reaction produces HCl, which ionizes and increases the conductivity of the solution.
-
The reaction is followed until there is no significant change in conductivity.
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final conductivity. The slope of this line is -k.
SN2 Reaction Kinetics with a Strong Nucleophile via UV-Vis Spectrophotometry
This method is effective when the product of the reaction has a different UV-Vis absorption spectrum from the reactants.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile like sodium iodide.
Procedure:
-
Determine the UV-Vis absorption spectra of the starting material (this compound) and the expected product (1-(iodomethyl)-3-fluoro-5-nitrobenzene) to identify a wavelength where their absorbances differ significantly.
-
Prepare solutions of the substrate and the nucleophile (e.g., NaI in acetone) of known concentrations. To simplify the kinetics, the nucleophile is often used in a pseudo-first-order excess (e.g., 10-fold or greater).
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by rapidly mixing the two solutions in a cuvette placed in a thermostated spectrophotometer.
-
Monitor the change in absorbance at the chosen wavelength over time.
-
The pseudo-first-order rate constant (k') is obtained by plotting ln|A∞ - At| versus time, where At is the absorbance at time t and A∞ is the final absorbance.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile in excess (k = k' / [Nucleophile]).
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring the disappearance of the reactant and the appearance of the product over time, allowing for the determination of reaction kinetics for both SN1 and SN2 reactions.
Objective: To determine the rate constant by quantifying the concentration of reactant and product over time.
Procedure:
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the starting material from the product and any significant byproducts.
-
Set up the reaction in a thermostated vessel.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a cold solvent or by adding a reagent that neutralizes the nucleophile.
-
Inject the quenched sample into the HPLC system.
-
Quantify the peak areas of the reactant and product, which are proportional to their concentrations.
-
Plot the concentration of the reactant versus time to determine the rate constant based on the appropriate integrated rate law (first-order for SN1 or pseudo-first-order SN2; second-order for SN2 with comparable reactant concentrations).
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competing SN1 and SN2 mechanisms for this compound.
Unraveling the Reactivity of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Comparative Guide to Electronic Effects
For Immediate Release
This guide provides a comprehensive analysis of the electronic effects on the reactivity of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a crucial intermediate in pharmaceutical and agrochemical synthesis. By comparing its predicted reactivity with that of structurally related benzyl chlorides, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in synthetic chemistry. The analysis is supported by a compilation of experimental data from analogous systems and detailed experimental protocols for kinetic studies.
Executive Summary
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the electronic properties of its substituents. The fluoro and nitro groups, both being electron-withdrawing, are expected to deactivate the benzylic carbon towards unimolecular nucleophilic substitution (SN1) by destabilizing the incipient carbocation. Conversely, these groups can have a more complex influence on bimolecular nucleophilic substitution (SN2) pathways. This guide delves into these electronic effects by comparing the solvolysis rates of relevant substituted benzyl chlorides and provides detailed methodologies for researchers to conduct their own kinetic investigations.
Comparative Analysis of Reactivity
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C [1]
| Substituent(s) | Rate Constant (k, s⁻¹) |
| H (Benzyl chloride) | 4.1 x 10⁻⁶ |
| 3-NO₂ | 1.8 x 10⁻⁸ |
| 3,5-(NO₂)₂ | 1.1 x 10⁻⁸ |
| 3-F, 5-NO₂ (Predicted) | ~ 1-5 x 10⁻⁸ |
The rate constant for this compound is predicted based on the observed trends and Hammett substituent constants.
The data clearly demonstrates that the presence of electron-withdrawing nitro groups significantly decreases the rate of solvolysis compared to unsubstituted benzyl chloride. The addition of a second nitro group in the 3,5-dinitrobenzyl chloride leads to a further, albeit smaller, decrease in reactivity. Based on these trends, the reactivity of this compound is anticipated to be in a similar range to, or slightly slower than, 3,5-dinitrobenzyl chloride due to the combined electron-withdrawing effects of the fluoro and nitro groups.
Understanding the Electronic Effects: A Hammett Perspective
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.
For the solvolysis of benzyl chlorides, which can proceed through a carbocation-like transition state, the reaction is highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups have positive σ values and thus decrease the reaction rate for reactions with a negative ρ value (indicative of positive charge buildup in the transition state).
Table 2: Hammett Substituent Constants (σm)
| Substituent | σm Value |
| -F | +0.34 |
| -NO₂ | +0.71 |
The strongly positive σm values for both the fluoro and nitro groups signify their powerful electron-withdrawing nature through the inductive effect. In this compound, these groups work in concert to destabilize the partial positive charge that develops on the benzylic carbon in an SN1-type transition state, thereby significantly slowing down the reaction rate.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Solvolysis Rate Constants by HPLC
Objective: To quantitatively measure the rate of solvolysis of a substituted benzyl chloride in a given solvent system.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Solvent (e.g., 20% acetonitrile in water)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Prepare the reaction solvent (e.g., 20% acetonitrile in water) and allow it to equilibrate to the desired reaction temperature in a thermostatted water bath.
-
-
Reaction Initiation:
-
Initiate the reaction by injecting a small, precise volume of the benzyl chloride stock solution into the pre-heated reaction solvent to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.
-
-
Sample Collection and Analysis:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a cold solvent mixture suitable for HPLC analysis (e.g., 50% acetonitrile in water).
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A suitable gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and ramping to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength where the reactant and product have significant and distinct absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the reactant (benzyl chloride) and product (benzyl alcohol) at each time point.
-
Plot the natural logarithm of the reactant concentration (or peak area) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the first-order rate constant (-k).
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and experimental workflow.
References
Steric Hindrance and Electronic Effects in Reactions of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steric and electronic effects influencing the reactivity of 1-(chloromethyl)-3-fluoro-5-nitrobenzene in nucleophilic substitution reactions. While direct kinetic data for this specific substrate is limited in the reviewed literature, this document compiles and compares data from analogous substituted benzyl chlorides to provide a predictive framework for its behavior. The information herein is intended to assist researchers in designing synthetic routes and understanding the reactivity of this and related compounds.
Introduction to Reactivity
This compound is a substituted benzyl chloride. The reactivity of benzyl halides in nucleophilic substitution reactions is governed by a combination of steric hindrance at the benzylic carbon and the electronic effects of the substituents on the benzene ring. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the structure of the substrate and nucleophile.
The presence of a fluorine atom and a nitro group at the meta positions relative to the chloromethyl group significantly influences the electrophilicity of the benzylic carbon. The nitro group is a strong electron-withdrawing group, which is expected to destabilize a potential carbocation intermediate, thereby disfavoring an S(_N)1 pathway. Conversely, the inductive electron-withdrawing effect of both the fluorine and nitro groups should enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an S(_N)2 reaction.
Steric hindrance around the benzylic carbon is a critical factor for the S(_N)2 mechanism, which involves a backside attack by the nucleophile. For primary benzyl halides like this compound, steric hindrance is generally considered to be minimal, allowing for a facile S(_N)2 attack.
Comparative Reactivity Data
To contextualize the expected reactivity of this compound, the following table presents kinetic data for the S(_N)2 reaction of various para-substituted benzyl chlorides with a common nucleophile. This data illustrates the impact of electronic effects on the reaction rate.
Table 1: Relative Rate Constants for the Reaction of Substituted Benzyl Chlorides with Thiophenoxide in Methanol
| Substituent (Y) in Y-C(6)H(_4)CH(_2)Cl | Relative Rate Constant (k(\text{rel})) |
| NO(_2) | 2.8 |
| CN | 2.1 |
| Cl | 1.1 |
| H | 1.0 |
| CH(_3) | 0.7 |
| OCH(_3) | 0.5 |
Data is illustrative and compiled from studies on para-substituted analogues. The effect of meta-substituents may differ.
The data in Table 1 demonstrates that electron-withdrawing groups in the para position generally accelerate the rate of S(_N)2 reactions for benzyl chlorides, while electron-donating groups retard it. Based on these trends, the presence of two electron-withdrawing groups (fluoro and nitro) on this compound is anticipated to result in a significantly enhanced rate of S(_N)2 reactions compared to unsubstituted benzyl chloride.
Experimental Protocols
General Procedure for Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.
Materials:
-
This compound
-
Selected alcohol (e.g., ethanol, methanol)
-
Strong base (e.g., sodium hydride (NaH), sodium metal (Na))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected alcohol to the anhydrous solvent.
-
Carefully add the strong base portion-wise to the alcohol solution at 0 °C to form the corresponding alkoxide.
-
Once the alkoxide formation is complete, add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Reaction with Amines
The reaction of benzyl halides with amines is a standard method for the synthesis of substituted benzylamines.
Materials:
-
This compound
-
Selected primary or secondary amine
-
Base (e.g., triethylamine, potassium carbonate)
-
Polar aprotic solvent (e.g., acetonitrile, DMF)
Protocol:
-
To a solution of the selected amine and base in the polar aprotic solvent, add a solution of this compound in the same solvent.
-
Stir the reaction mixture at room temperature or with heating. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting benzylamine derivative by column chromatography or crystallization.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical S(_N)2 reaction pathway and a general experimental workflow.
Caption: Generalized S(_N)2 reaction mechanism.
Caption: General experimental workflow for synthesis.
Conclusion
The presence of both a fluoro and a nitro group in the meta positions of this compound is expected to significantly activate the benzylic position towards S(_N)2 reactions due to strong inductive electron withdrawal. This enhanced reactivity makes it a valuable substrate for the synthesis of a variety of derivatives. While direct kinetic data is not extensively available, comparisons with related substituted benzyl chlorides provide a strong indication of its reactivity profile. The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this compound. Further kinetic studies are warranted to precisely quantify the steric and electronic effects of the substituents on its reaction rates with various nucleophiles.
The Versatile Building Block: A Comparative Review of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics. 1-(Chloromethyl)-3-fluoro-5-nitrobenzene has emerged as a valuable reagent in medicinal chemistry, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to aid in its effective utilization in drug discovery programs.
This compound is a trifunctional aromatic compound featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom. This arrangement of functional groups allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of diverse compound libraries. The chloromethyl group serves as a potent electrophile for alkylation reactions, while the nitro group can be reduced to an amine, enabling further derivatization. The fluorine atom can influence the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.
Application in the Synthesis of a Patented Kinase Inhibitor
A notable application of this compound is in the synthesis of potent kinase inhibitors, as detailed in patent WO2012065187A1. Specifically, it is a key starting material for the preparation of 1-(3-fluoro-5-nitrobenzyl)-1H-pyrazole-4-carbonitrile, a crucial intermediate for a series of compounds designed as inhibitors of various protein kinases.
The synthesis involves the N-alkylation of a pyrazole derivative with this compound. This reaction highlights the utility of the benzylic chloride for forging carbon-nitrogen bonds, a common strategy in the assembly of kinase inhibitor scaffolds.
Experimental Protocol: Synthesis of 1-(3-fluoro-5-nitrobenzyl)-1H-pyrazole-4-carbonitrile
Materials:
-
4-pyrazolecarbonitrile
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-pyrazolecarbonitrile (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 equivalents) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluoro-5-nitrobenzyl)-1H-pyrazole-4-carbonitrile.
This straightforward protocol demonstrates the efficiency of this compound as an alkylating agent in the synthesis of a key pharmaceutical intermediate.
Comparison with Alternative Building Blocks
While this compound is a valuable tool, alternative reagents can be employed to achieve similar synthetic outcomes. The choice of building block often depends on factors such as commercial availability, cost, and the specific reactivity required for a given synthetic route.
| Building Block | Key Reactive Feature | Common Applications in Medicinal Chemistry | Advantages | Disadvantages |
| This compound | Benzylic Chloride | N-alkylation of heterocycles, O-alkylation of phenols, S-alkylation of thiols | Trifunctional for diverse derivatization; fluorine for modulating properties. | Can be highly reactive; potential for side reactions. |
| 3-Fluoro-5-nitrobenzaldehyde | Aldehyde | Reductive amination, Wittig reactions, condensation reactions | Allows for the introduction of the benzyl moiety through different chemical strategies. | Requires a subsequent reduction step to form the benzyl group. |
| 3-Fluoro-5-nitrobenzoic acid | Carboxylic Acid | Amide bond formation, esterification, reduction to the corresponding alcohol | Readily available; can be converted to a variety of functional groups. | Requires multiple steps to introduce a reactive handle for alkylation. |
| 1-Bromo-3-fluoro-5-nitrobenzene | Aryl Bromide | Suzuki, Heck, and other cross-coupling reactions | Enables the formation of carbon-carbon and carbon-heteroatom bonds at the aromatic ring. | Not a direct precursor for benzylation without further functionalization. |
The selection of the optimal building block is a critical decision in the design of a synthetic route. For direct benzylation of nucleophiles, this compound offers a direct and efficient approach. However, for more complex scaffolds or when alternative bond constructions are desired, other reagents may be more suitable.
Logical Workflow for Utilizing this compound
The following diagram illustrates a typical workflow for the incorporation of the 3-fluoro-5-nitrobenzyl moiety into a target molecule using this compound.
Safety Operating Guide
Proper Disposal of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Step-by-Step Guide
Disclaimer: This document provides general guidance on the proper disposal of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene based on available safety data for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 1214344-25-8) was not available through public search. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and obtain the official SDS from the chemical supplier before handling or disposing of this substance.
Immediate Safety and Hazard Information
This compound is a halogenated nitroaromatic compound. Based on data for structurally similar chemicals, it should be handled as a hazardous substance. The primary hazards associated with this and similar compounds include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Due to these hazards, strict adherence to safety protocols is essential during handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles with a face shield. |
| Hand | Chemical-resistant gloves (e.g., Viton®, Butyl rubber). Consult the glove manufacturer's compatibility chart for the specific chemical. |
| Body | A lab coat or chemical-resistant apron. For larger quantities or potential for splashing, chemical-resistant coveralls are recommended. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if vapors/aerosols are generated. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Halogenated Waste Stream: This chemical must be segregated into the "halogenated organic waste" stream. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.
2. Spill and Contamination Management:
-
Spill Cleanup: In the event of a spill, wear the appropriate PPE. Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Contaminated Materials: All materials used for spill cleanup (absorbents, gloves, etc.) and any contaminated labware (e.g., pipette tips, weighing boats) must be placed in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Final Disposal:
-
Licensed Disposal Facility: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will manage the pickup and disposal process.
-
Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
Essential Safety and Handling Guide for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Summary
This compound is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1] It may cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose | Standard |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes and vapors. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber). | To prevent skin contact. | Inspect gloves before use and dispose of them in accordance with good laboratory practices.[3] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, apron, or coveralls. | To protect skin from accidental contact. | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | To prevent inhalation of harmful vapors, especially when working outside of a fume hood. | Required when vapors/aerosols are generated.[1] |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][2]
-
Grounding: Take precautionary measures against static discharge, as this chemical can form explosive mixtures with air upon intense heating.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly after handling.[1][2]
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
-
Security: Store in a locked-up area accessible only to qualified and authorized personnel.[1]
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste.[1][2] All waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
